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Crk12-IN-1

Cat. No.: B12407012
M. Wt: 472.6 g/mol
InChI Key: DZBBFJPWMFEESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CRK12-IN-1 is a potent and selective cell division cycle-2-related kinase 12 (CRK12) inhibitor. It demonstrates extreme potency against Trypanosoma brucei brucei and is rapidly cytocidal. The compound is also highly effective against other parasites responsible for African Animal Trypanosomiasis (AAT), namely Trypanosoma congolense and Trypanosoma vivax , with reported half-maximal effective concentration (EC 50 ) values of 1.3 nM and 18 nM, respectively . CRK12 is a clinically promising drug target for kinetoplastid infections like human African trypanosomiasis (HAT) and leishmaniasis . Inhibiting this essential kinase disrupts crucial cellular processes in the parasite, ultimately leading to its death . This mechanism of action makes this compound an invaluable chemical tool for probing CRK12 biology and a promising lead compound for developing novel therapeutics against neglected tropical diseases . The product is supplied with a molecular weight of 472.57 and a CAS Number 1990479-14-5. It is intended for research applications such as studying kinase function and anti-infective drug discovery. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26F2N4O3S2 B12407012 Crk12-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26F2N4O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

N-[4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]cyclohexyl]-2-methylpropane-1-sulfonamide

InChI

InChI=1S/C20H26F2N4O3S2/c1-11(2)10-31(28,29)26-13-8-6-12(7-9-13)24-20-25-19(23)18(30-20)17(27)16-14(21)4-3-5-15(16)22/h3-5,11-13,26H,6-10,23H2,1-2H3,(H,24,25)

InChI Key

DZBBFJPWMFEESI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)NC1CCC(CC1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N

Origin of Product

United States

Foundational & Exploratory

The Therapeutic Target of Crk12-IN-1: A Technical Guide to a Novel Anti-parasitic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crk12-IN-1 and its analogues, such as the preclinical candidate GSK3186899/DDD853651, represent a novel class of potent inhibitors targeting cdc-2-related kinase 12 (CRK12) in kinetoplastid parasites. This technical guide provides an in-depth overview of the therapeutic target of this compound series, its mechanism of action, and the experimental methodologies used in its characterization. The primary therapeutic target of these compounds is the CRK12 enzyme in parasites like Leishmania and Trypanosoma, which is essential for their viability and proliferation. The human ortholog, Cyclin-Dependent Kinase 12 (CDK12), is also a recognized target in oncology, but selective inhibition of the parasitic enzyme is the key therapeutic strategy for these infectious diseases.

Introduction to the Therapeutic Target: CRK12

Cdc-2-related kinase 12 (CRK12) is a member of the cyclin-dependent kinase (CDK) family of serine/threonine protein kinases. In kinetoplastid parasites, including Leishmania donovani (the causative agent of visceral leishmaniasis) and Trypanosoma species (the causative agents of African trypanosomiasis), CRK12 is a crucial regulator of cellular processes. It forms an active complex with its cyclin partner, CYC9, and this complex is believed to play a vital role in the parasite's cell cycle progression, endocytosis, and cytokinesis[1][2][3][4]. Genetic validation studies have demonstrated that CRK12 is essential for the survival of these parasites, making it a promising drug target for the development of new anti-parasitic therapies[1][2][5].

The human homolog of CRK12 is Cyclin-Dependent Kinase 12 (CDK12). CDK12, in partnership with Cyclin K, is a key regulator of gene transcription. The CDK12/Cyclin K complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is critical for transcriptional elongation and the expression of genes involved in the DNA damage response[6][7]. Due to its role in maintaining genomic stability, CDK12 has emerged as a therapeutic target in various cancers.

The inhibitors discussed herein, including this compound and GSK3186899, are designed to selectively inhibit the parasitic CRK12 over the human CDK12, thereby minimizing off-target effects in the host.

Quantitative Data on Inhibitor Potency

The following tables summarize the in vitro and in vivo potency of this compound and the related preclinical candidate GSK3186899/DDD853651 against various parasitic species and their molecular target.

Table 1: In Vitro Cellular Potency of this compound and Analogues

CompoundParasite SpeciesAssay TypePotency (EC50)Reference
This compoundTrypanosoma congolenseCellular1.3 nMMCE
This compoundTrypanosoma vivaxCellular18 nMMCE
GSK3186899Leishmania donovaniIntracellular Amastigote1.4 µM[8][9]
GSK3186899Leishmania donovaniAxenic Amastigote0.1 µM[8]

Table 2: Biochemical Potency and Selectivity of a Pyrazolopyrimidine Inhibitor (Compound 7/GSK3186899)

TargetMethodPotency (Kdapp)Reference
L. donovani CRK12Kinobeads™ Pulldown1.4 nM[9]
L. donovani MPK9Kinobeads™ Pulldown45 nM[9]
L. donovani CRK6Kinobeads™ Pulldown97 nM[9]
Human CDK9Kinobeads™ Assay>20 µM (IC50)[9]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound and its analogues is the inhibition of the kinase activity of the CRK12/CYC9 complex in kinetoplastid parasites. This inhibition disrupts downstream signaling pathways essential for parasite survival. In humans, the homologous CDK12/Cyclin K complex plays a critical role in regulating transcription.

CRK12/CYC9 Signaling Pathway in Kinetoplastids

G cluster_parasite Kinetoplastid Parasite Cell Crk12_CYC9 CRK12/CYC9 Complex Downstream Downstream Substrates Crk12_CYC9->Downstream Phosphorylation CellCycle Cell Cycle Progression Downstream->CellCycle Endocytosis Endocytosis Downstream->Endocytosis Cytokinesis Cytokinesis Downstream->Cytokinesis Viability Parasite Viability and Proliferation CellCycle->Viability Endocytosis->Viability Cytokinesis->Viability Crk12_IN_1 This compound Crk12_IN_1->Crk12_CYC9 Inhibition

Caption: CRK12/CYC9 signaling pathway in kinetoplastid parasites and its inhibition by this compound.

Human CDK12/Cyclin K Signaling Pathway

G cluster_human Human Cell Nucleus CDK12_CycK CDK12/Cyclin K Complex RNAPII RNA Polymerase II (CTD) CDK12_CycK->RNAPII Phosphorylates Ser2 Transcription Transcriptional Elongation RNAPII->Transcription DDR_Genes DNA Damage Response Genes Transcription->DDR_Genes Expression of Genomic_Stability Genomic Stability DDR_Genes->Genomic_Stability G cluster_workflow Kinase Inhibitor Discovery Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Active Compounds Cellular_Assay Cellular Potency and Selectivity Assays Lead_Gen->Cellular_Assay Lead_Opt Lead Optimization (ADME/Tox Profiling) Cellular_Assay->Lead_Opt Potent & Selective Leads In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical Efficacious & Safe Leads

References

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Visceral leishmaniasis, a parasitic disease with significant global mortality and morbidity, urgently requires novel therapeutic strategies.[1][2][3][4] A promising avenue for drug development lies in the targeted inhibition of essential parasite enzymes. This whitepaper details the profile of a potent and selective pyrazolopyrimidine-based inhibitor, herein referred to as Crk12-IN-1 (also known as compound 7, DDD853651, and GSK3186899), which targets the parasite cdc-2-related kinase 12 (CRK12).[1][2][3][4] This document provides a comprehensive overview of the inhibitor's mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The protozoan parasites of the Leishmania genus are the causative agents of leishmaniasis, a spectrum of diseases ranging from cutaneous lesions to the life-threatening visceral form.[2] The current therapeutic arsenal is limited by issues of toxicity, resistance, and complex administration routes, underscoring the critical need for new, effective, and safe drugs.[3] A key strategy in modern drug discovery is the identification and validation of molecular targets that are essential for parasite survival but absent or sufficiently divergent in the human host.

Recent research has identified cdc-2-related kinase 12 (CRK12), a cyclin-dependent kinase, as a crucial enzyme for the proliferation of Leishmania parasites.[1][3] CRK12, in complex with its cyclin partner CYC9, is believed to play a vital role in the parasite's cell cycle control.[3][5][6][7] The development of small molecule inhibitors that specifically target parasite CRK12 represents a promising therapeutic approach. This whitepaper focuses on a leading preclinical candidate, a pyrazolopyrimidine-based compound (this compound), that has demonstrated significant efficacy against Leishmania donovani both in vitro and in vivo.[1][2][3]

Mechanism of Action

This compound exerts its anti-parasitic effect through the direct inhibition of Leishmania donovani CRK12.[1][3] Mode-of-action studies have confirmed that this chemical series principally targets CRK12, thereby defining it as a druggable target for visceral leishmaniasis.[1][2][4]

The primary molecular target of this compound is the CRK12/CYC9 complex.[3][5] Overexpression of both CRK12 and its cognate cyclin, CYC9, in L. donovani leads to increased resistance to the inhibitor, strongly suggesting that the active form of the target is the cyclin-activated kinase.[3][5] Chemical proteomics studies have further solidified CRK12 as the principal target, with this compound analogues showing high-affinity binding to this kinase.[3] While other kinases such as CRK3 and CRK6 are also inhibited, it is with significantly lower affinity, suggesting that the primary mechanism of action is through CRK12 inhibition, although a degree of polypharmacology cannot be entirely ruled out.[3]

Inhibition of CRK12/CYC9 disrupts the parasite's cell cycle, leading to an accumulation of cells in the G1 and G2/M phases and a decrease in the proportion of cells in the S phase.[3] This cell cycle arrest ultimately prevents parasite proliferation.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Intra-Macrophage Amastigote Assay B Determine EC50 A->B G Mouse Model of Visceral Leishmaniasis B->G Lead Compound Selection C Kinobeads™ Pulldown D Identify Protein Targets C->D E In Vitro Kinase Assay D->E Target Validation F Determine IC50 E->F H Compound Administration (e.g., oral dosing) G->H I Assess Parasite Burden H->I

References

The Vanguard of Antiparasitic Drug Discovery: A Technical Guide to Pyrazolopyrimidine-Based CRK12 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics against neglected tropical diseases has illuminated the pyrazolopyrimidine scaffold as a cornerstone for potent and selective kinase inhibitors. This guide provides a deep dive into the discovery and development of a promising class of these compounds: inhibitors of cdc-2-related kinase 12 (CRK12), a crucial enzyme in the cell cycle of kinetoplastid parasites such as Leishmania and Trypanosoma. These parasites are responsible for devastating diseases like visceral leishmaniasis and Human African Trypanosomiasis (HAT).[1][2] This document details the signaling pathways, discovery methodologies, structure-activity relationships, and key experimental protocols that have propelled this inhibitor class toward clinical consideration.

The Target: CRK12 and its Role in Parasite Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are master regulators of the eukaryotic cell cycle, and their inhibition is a validated strategy in cancer therapy.[3] In parasites like Leishmania donovani and Trypanosoma brucei, a specific CDK-like enzyme, CRK12, has been identified as a pivotal regulator of cell cycle progression.[1][2] Mode-of-action studies on pyrazolopyrimidine inhibitors revealed that their antiparasitic effects stem from the disruption of the cell cycle, leading to arrests at the G1/S and G2/M phases.[2] Further chemical proteomics and genetic validation confirmed that the principal target of these compounds is CRK12, which likely functions in a complex with a cyclin partner, such as CYC9.[2] The inhibition of the CRK12/CYC9 complex disrupts the parasite's ability to replicate, ultimately leading to cell death, establishing CRK12 as a chemically validated and druggable target for antiparasitic therapy.[2][4]

CRK12_Signaling_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CRK12_CYC9 CRK12 / CYC9 Complex G1/S\nTransition G1/S Transition CRK12_CYC9->G1/S\nTransition G2/M\nTransition G2/M Transition CRK12_CYC9->G2/M\nTransition Inhibitor Pyrazolopyrimidine Inhibitors (e.g., GSK3186899) Inhibitor->CRK12_CYC9

Caption: CRK12 signaling in the parasite cell cycle.

Discovery and Optimization Workflow

The journey to identify potent pyrazolopyrimidine-based CRK12 inhibitors often employs an integrated approach combining computational and experimental methods.[1] This typically begins with a large-scale virtual screening of compound libraries against a 3D structural model of the target kinase. Hits from this in silico screening are then subjected to experimental validation through in vitro assays measuring their ability to inhibit parasite growth.[1] Subsequent structure-activity relationship (SAR) studies guide the chemical synthesis of analogues to optimize potency, selectivity, and drug-like properties, leading to preclinical candidates like GSK3186899/DDD853651.[2]

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase Virtual_Screening Virtual Screening (>1.5M Compounds) Hit_Identification Hit Identification (Docking Score Filter) Virtual_Screening->Hit_Identification Computational Docking Experimental_Screening In Vitro Parasite Growth Assay Hit_Identification->Experimental_Screening Select Top Candidates Hit_Validation Hit Validation (IC50 Determination) Experimental_Screening->Hit_Validation Identify Active Compounds SAR SAR Studies & Chemical Synthesis Hit_Validation->SAR Validated Hits as Starting Points Lead_Optimization Lead Optimization (Potency, Selectivity, DMPK) SAR->Lead_Optimization Iterative Design & Synthesis Preclinical_Candidate Preclinical Candidate (e.g., GSK3186899) Lead_Optimization->Preclinical_Candidate In Vivo Efficacy & Safety Testing

Caption: Integrated workflow for CRK12 inhibitor discovery.

Structure-Activity Relationship (SAR) of Pyrazolopyrimidine Inhibitors

The pyrazolo[1,5-a]pyrimidine core serves as a versatile scaffold that mimics the adenine ring of ATP, enabling it to bind to the hinge region of kinase active sites.[5][6] SAR studies on this class of compounds have revealed key structural requirements for potent CRK12 inhibition. Modifications at various positions of the pyrazolopyrimidine ring system have been explored to enhance target engagement and selectivity. For instance, substitutions at the C3 and C6 positions have been shown to be critical for optimizing potency against kinases.[7][8] The exploration of different substituents allows for fine-tuning of interactions within the ATP-binding pocket, leading to inhibitors with high affinity and specificity for the parasite kinase over human orthologs.

SAR_Logic cluster_positions Modification Positions cluster_properties Resulting Properties Scaffold Pyrazolopyrimidine Core R1 N1 Position Scaffold->R1 R2 C3 Position Scaffold->R2 R3 C6 Position Scaffold->R3 Selectivity Selectivity R1->Selectivity Modulates Selectivity Potency Potency (IC50) R2->Potency Key for Potency R3->Potency Influences Potency PK Pharmacokinetics (ADME) R3->PK Impacts Solubility Potency->Selectivity Often Correlated Selectivity->PK Can Affect Toxicity

References

In Vitro Activity of Novel CRK12 Inhibitors Against Trypanosoma brucei: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of recently identified inhibitors of cyclin-dependent kinase 12 (CRK12) against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). While the specific compound "Crk12-IN-1" was not identified in the reviewed literature, this document focuses on the data and methodologies related to several novel and potent CRK12 inhibitors that have emerged from recent drug discovery efforts.

Introduction: CRK12 as a Therapeutic Target

Trypanosoma brucei possesses a large number of cdc2-related kinases (CRKs), with CRK12 being identified as essential for the parasite's viability.[1][2] Depletion of CRK12 in bloodstream form T. brucei leads to significant morphological abnormalities, including enlarged flagellar pockets, and disrupts critical processes like endocytosis, ultimately resulting in parasite death.[1][2][3] CRK12 forms an active protein kinase complex with a putative transcriptional cyclin, CYC9.[4][5] This CRK12:CYC9 complex is essential for the proliferation of bloodstream trypanosomes, making it a validated and promising drug target for HAT.[4][5] The essential role of CRK12 has been confirmed in vivo, as its depletion is critical for the survival of T. brucei in mouse models.[4][6]

Quantitative Data: In Vitro Inhibitory Activity

Recent studies have employed integrated computational and experimental approaches to identify novel inhibitors of T. brucei CRK12.[1][2][7] Virtual screening of large compound libraries has led to the identification of several compounds with potent anti-trypanosomal activity. The inhibitory activities of the most promising compounds are summarized below.

Compound IDIC50 against T. brucei (μM)
L368-05560.85
F733-00721.11
L439-00381.66
F733-04071.97
Other Hits0.85 - 3.50

Table 1: Summary of the 50% inhibitory concentration (IC50) values for novel CRK12 inhibitors against bloodstream forms of Trypanosoma brucei.[1][7]

Experimental Protocols

The following sections detail the generalized experimental methodologies employed for determining the in vitro activity of CRK12 inhibitors against T. brucei.

Virtual Screening for CRK12 Inhibitor Identification

A computational approach is often the initial step to identify potential inhibitors from large compound databases.

  • 3D Structure Modeling: Since the experimental 3D structure of T. brucei CRK12 may not be available, a homology model is constructed. The structure of human cyclin-dependent kinase 9 (CDK9) or predictions from algorithms like AlphaFold2 can be used as a template.[1][7][8]

  • Molecular Docking: A multi-stage molecular docking protocol is used to screen millions of compounds against the predicted active site of CRK12. This process filters for compounds with a high potential binding affinity.

  • Candidate Selection: A subset of compounds, typically those showing the most favorable docking scores and binding poses, are selected for experimental validation.[1][7]

In Vitro Anti-Trypanosomal Activity Assay

This assay evaluates the ability of the selected compounds to inhibit the growth of T. brucei in culture.

  • Parasite Culture: Bloodstream form T. brucei (e.g., Lister 427 strain) is cultured in a suitable medium, such as HMI-9, supplemented with fetal bovine serum at 37°C and 5% CO2.

  • Compound Preparation: The test compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Assay Execution:

    • Parasites are seeded into 96-well plates at a specific density (e.g., 2 x 10^4 cells/mL).

    • The serially diluted compounds are added to the wells. A positive control (e.g., Berenil) and a negative control (DMSO vehicle) are included.

    • The plates are incubated for a defined period, typically 48 to 72 hours.

  • Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Resazurin is a cell-permeable dye that is reduced by metabolically active cells to the fluorescent resorufin. The fluorescence intensity is measured using a microplate reader.

  • IC50 Determination: The fluorescence data is normalized to the controls, and dose-response curves are generated using non-linear regression analysis to calculate the IC50 value for each compound.

Visualizations

Signaling and Functional Pathway

The CRK12:CYC9 complex is integral to cellular processes that are essential for the viability of T. brucei. Its inhibition disrupts these pathways, leading to parasite death.

cluster_0 CRK12:CYC9 Kinase Complex cluster_1 Essential Cellular Processes CRK12 CRK12 Endocytosis Endocytosis CRK12->Endocytosis Regulates Cytokinesis Cytokinesis CRK12->Cytokinesis Regulates CYC9 CYC9 Proliferation Cell Proliferation Endocytosis->Proliferation Cytokinesis->Proliferation Parasite_Viability Parasite Viability Proliferation->Parasite_Viability Leads to Inhibitor This compound (e.g., L368-0556) Inhibitor->CRK12 Inhibition

Caption: Role of the CRK12:CYC9 complex in T. brucei viability and its inhibition.

Experimental Workflow

The process of discovering novel CRK12 inhibitors involves a combination of computational and experimental steps.

cluster_workflow Drug Discovery Workflow start Large Compound Database (>1.5M) vs Virtual Screening (Molecular Docking) start->vs selection Selection of Top Candidates (26) vs->selection invitro In Vitro Assay (T. brucei growth inhibition) selection->invitro hits Identification of Potent Hits (6) invitro->hits dose_response Dose-Response Curves & IC50 Determination hits->dose_response lead_compounds Lead Compounds for Further Development dose_response->lead_compounds

Caption: Workflow for the identification of novel CRK12 inhibitors.

References

The CRK12/CYC9 Complex: A Novel Druggable Target for Parasite Viability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless global burden of parasitic diseases, such as Human African Trypanosomiasis (HAT) and Visceral Leishmaniasis (VL), necessitates the urgent discovery and development of novel therapeutic strategies. A promising avenue of research has emerged with the identification and validation of the cyclin-dependent kinase 12 (CRK12) and its cyclin partner, CYC9, as a critical complex for parasite survival. This technical guide provides a comprehensive overview of the CRK12/CYC9 complex, detailing its essential role in parasite viability, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the associated biological pathways and experimental workflows.

Executive Summary

The CRK12/CYC9 complex is a recently identified cyclin-dependent kinase (CDK)-cyclin pair in kinetoplastid parasites, including Trypanosoma brucei and Leishmania donovani. Extensive research has demonstrated that this complex is indispensable for the proliferation and survival of these parasites, both in vitro and in vivo. Genetic and chemical validation studies have firmly established CRK12 as a promising drug target. Depletion of either CRK12 or CYC9 leads to distinct and lethal phenotypes, highlighting their crucial, albeit partially separate, functions in fundamental cellular processes such as endocytosis and cytokinesis. The development of potent and selective inhibitors against CRK12 has shown significant anti-parasitic activity, paving the way for new therapeutic interventions.

The CRK12/CYC9 Complex: A Key Regulator of Parasite Biology

The protozoan parasite Trypanosoma brucei, the causative agent of HAT, possesses an unusually large number of CDKs (cdc2-related kinases or CRKs) and cyclins compared to other single-celled organisms.[1][2][3] Among these, the interaction between CRK12 and the putative transcriptional cyclin, CYC9, forms an active protein kinase complex.[1][2][3] This complex is present in both the procyclic (insect) and bloodstream (mammalian) forms of T. brucei.[1][2][3]

Crucially, both CRK12 and CYC9 are essential for the proliferation of bloodstream trypanosomes.[1][2][3] Genetic knockdown of either component of the complex leads to a rapid cessation of growth and parasite death.[3][4] This essentiality has been further confirmed in a mouse model of T. brucei infection, where the depletion of CRK12 resulted in the clearance of parasitemia, providing strong genetic validation of the CRK12/CYC9 complex as a novel drug target for trypanosomiasis.[3][4]

While they form a complex, functional characterization using RNA interference (RNAi) has revealed distinct roles for each subunit. Depletion of CRK12 primarily leads to defects in endocytosis, characterized by an enlarged flagellar pocket.[5] Conversely, depletion of CYC9 results in a failure of cytokinesis, the final stage of cell division.[1][2][3][6] This suggests that while their interaction is critical, they may have independent or semi-independent functions within the cell.

Further cementing its importance as a therapeutic target, CRK12 has also been validated in Leishmania donovani, the parasite responsible for VL.[7][8] A series of pyrazolopyrimidine-based compounds have been identified as potent inhibitors of Leishmania CRK12, demonstrating efficacy in a mouse model of VL.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the CRK12/CYC9 complex, providing a clear comparison of the effects of its disruption and inhibition.

Table 1: Phenotypic Effects of CRK12 and CYC9 Depletion in T. brucei

GeneLife Cycle StageMethod of DepletionPhenotypeTime to Growth ArrestReference
CRK12 BloodstreamRNAiGrowth arrest, enlarged flagellar pocket (endocytosis defect), parasite deathWithin 18 hours[3][4][5]
CYC9 BloodstreamRNAiGrowth arrest, cytokinesis defect (accumulation of 2N2K cells), parasite death12-18 hours[3][4]
CYC9 ProcyclicRNAiDecreased growth rate or growth arrestFrom 120 hours[3]

Table 2: Inhibitor Activity against Parasite CRK12 and Viability

CompoundTargetParasiteAssay TypeIC50 / EC50Reference
GSK3186899/DDD853651 CRK12Leishmania donovaniIn vitro kinase assay-[7][8]
GSK3186899/DDD853651 CRK12Leishmania donovaniIntramacrophage amastigote viability-[7][8]
Compound 2 CRK12Trypanosoma congolenseIn vitro viability-[5]
Compound 2 CRK12Trypanosoma vivaxIn vitro viability-[5]
Compound 2 CRK12Trypanosoma bruceiIn vitro viability0.96 nM[5]
F733-0072 CRK12Trypanosoma bruceiIn vitro viability1.11 µM[5]
F733-0407 CRK12Trypanosoma bruceiIn vitro viability1.97 µM[5]
L368-0556 CRK12Trypanosoma bruceiIn vitro viability0.85 µM[5]
L439-0038 CRK12Trypanosoma bruceiIn vitro viability1.66 µM[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the CRK12/CYC9 complex.

Parasite Culture
  • Trypanosoma brucei : Bloodstream form (BSF) T. brucei are typically cultured at 37°C with 5% CO2 in HMI-9 medium supplemented with 10-20% fetal bovine serum. Procyclic form (PCF) trypanosomes are cultured at 27°C in SDM-79 medium supplemented with 10% fetal bovine serum.

  • Leishmania donovani : Promastigotes are cultured at 26°C in M199 medium supplemented with 10% fetal bovine serum. Amastigotes are typically cultured within macrophage host cells (e.g., THP-1 cells) at 37°C with 5% CO2.

Genetic Manipulation
  • RNA interference (RNAi) : To study the effect of gene depletion, tetracycline-inducible RNAi is commonly used in T. brucei. A fragment of the target gene (CRK12 or CYC9) is cloned into a pRPaISL-based vector containing opposing T7 promoters.[9] The construct is then transfected into a T. brucei cell line expressing T7 RNA polymerase and the tetracycline repressor. Addition of tetracycline or doxycycline to the culture medium induces the expression of double-stranded RNA, leading to the degradation of the target mRNA.

  • Gene Knockout : Attempts to create null mutants of CYC9 in both procyclic and bloodstream T. brucei have been unsuccessful, indicating that it is an essential gene.[4] This is typically done by replacing the coding sequence of the gene with a drug resistance marker through homologous recombination.

Protein-Protein Interaction Analysis
  • Yeast Two-Hybrid (Y2H) : This technique is used to screen for protein-protein interactions. A Y2H screen identified the interaction between CRK12 and CYC9.[3]

  • Tandem Affinity Purification (TAP) : To confirm in vivo interactions, one of the proteins (e.g., CYC9) is endogenously tagged with a TAP tag.[10] The tagged protein and its binding partners are then purified from parasite cell lysates through successive affinity chromatography steps.[10] The purified proteins are then identified by mass spectrometry.

Kinase Assays

To determine the enzymatic activity of CRK12 and the effect of inhibitors, in vitro kinase assays are performed. Recombinant CRK12/CYC9 complex is incubated with a generic kinase substrate (e.g., myelin basic protein) and radiolabeled ATP ([γ-32P]ATP). The incorporation of the radiolabel into the substrate is then measured to quantify kinase activity.

Viability and Proliferation Assays
  • Cell Counting : Parasite proliferation is monitored by diluting the cultures to a defined density and counting the number of cells daily using a hemocytometer.

  • Alamar Blue Assay : This is a high-throughput method to assess cell viability. The Alamar Blue reagent is added to the parasite cultures, and the fluorescence is measured. The intensity of the fluorescence is proportional to the number of viable cells.

In Vivo Efficacy Studies

To assess the therapeutic potential of targeting CRK12, mouse models of infection are used. Mice are infected with the parasite, and then treated with a CRK12 inhibitor or, in the case of genetic validation, parasite growth is modulated via inducible RNAi. Parasitemia (the number of parasites in the blood) is monitored over time to determine the efficacy of the treatment.[3][4]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the CRK12/CYC9 complex.

CRK12_CYC9_Signaling_Pathway CRK12 CRK12 Complex CRK12/CYC9 Complex CRK12->Complex CYC9 CYC9 CYC9->Complex Endocytosis Endocytosis Complex->Endocytosis Regulates Cytokinesis Cytokinesis Complex->Cytokinesis Regulates Viability Parasite Viability Endocytosis->Viability Cytokinesis->Viability

Caption: The CRK12/CYC9 signaling pathway in parasite viability.

Experimental_Workflow_Validation cluster_genetic Genetic Validation cluster_chemical Chemical Validation RNAi Tetracycline-inducible RNAi of CRK12/CYC9 Growth_Assay In vitro Proliferation Assay RNAi->Growth_Assay Phenotype_Analysis Microscopy for Phenotypic Analysis RNAi->Phenotype_Analysis In_Vivo_RNAi In vivo RNAi in Mouse Model RNAi->In_Vivo_RNAi Result Validation of CRK12/CYC9 as a Drug Target In_Vivo_RNAi->Result Inhibitor_Screen High-Throughput Screen for CRK12 Inhibitors Kinase_Assay In vitro Kinase Assay (IC50) Inhibitor_Screen->Kinase_Assay Viability_Assay In vitro Parasite Viability Assay (EC50) Kinase_Assay->Viability_Assay In_Vivo_Efficacy In vivo Efficacy in Mouse Model Viability_Assay->In_Vivo_Efficacy In_Vivo_Efficacy->Result

Caption: Experimental workflow for the validation of CRK12/CYC9 as a drug target.

Conclusion and Future Directions

The CRK12/CYC9 complex has emerged as a compelling and validated target for the development of new anti-parasitic drugs. Its essentiality for the viability of both Trypanosoma brucei and Leishmania donovani underscores its potential for broad-spectrum anti-kinetoplastid activity. The distinct roles of CRK12 in endocytosis and CYC9 in cytokinesis offer multiple avenues for therapeutic intervention.

Future research should focus on:

  • Structural Biology : Elucidating the high-resolution structure of the CRK12/CYC9 complex to facilitate structure-based drug design.

  • Substrate Identification : Identifying the downstream substrates of the CRK12/CYC9 kinase to better understand its precise molecular functions.

  • Inhibitor Optimization : Optimizing the existing CRK12 inhibitors to improve their potency, selectivity, and pharmacokinetic properties.

  • Resistance Studies : Investigating the potential for parasites to develop resistance to CRK12 inhibitors.

The continued exploration of the CRK12/CYC9 complex holds significant promise for delivering novel and effective treatments for devastating parasitic diseases.

References

Preclinical Profile of Crk12-IN-1 (GSK3186899): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the preclinical data for Crk12-IN-1 (GSK3186899), a potent inhibitor of Leishmania donovani cyclin-dependent kinase 12 (CRK12), developed for the treatment of visceral leishmaniasis. This guide provides a comprehensive overview of the compound's in vitro and in vivo activity, mechanism of action, and associated experimental methodologies to support further research and development in this area.

In Vitro Activity and Cytotoxicity

GSK3186899 has demonstrated potent and selective activity against the clinically relevant intramacrophage amastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis.[1] The compound exhibits significant potency in various in vitro assays, as summarized in the table below.

Assay TypeCell Line/OrganismParameterValueReference
Antileishmanial Activity
Intramacrophage AssayL. donovani amastigotes in THP-1 cellsEC500.075 µM[2]
Axenic Amastigote AssayL. donovaniEC500.025 µM[2]
Promastigote AssayL. donovaniEC501.5 nM[3]
Cytotoxicity
Human Liver Cancer Cell LineHepG2IC50> 20 µM[1]
Human Kinase Panel (210 kinases)K-562 cell extractActivity at 5 µMNo significant off-target activity[1]

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

The in vivo efficacy of GSK3186899 was evaluated in a well-established mouse model of visceral leishmaniasis. Oral administration of the compound resulted in a significant reduction in parasite burden in the liver, a primary site of infection.

Animal ModelDosing RegimenDurationEfficacy (% Parasite Suppression)Reference
BALB/c mice infected with L. donovani amastigotes25 mg/kg, orally, twice daily10 days99%[4]
BALB/c mice infected with L. donovani amastigotes100 mg/kg, orally, twice dailyNot specified>95%[5]

Mechanism of Action: Targeting a Parasite-Specific Kinase

GSK3186899 exerts its antileishmanial effect through the specific inhibition of cyclin-dependent kinase 12 (CRK12) in Leishmania donovani.[3][6] CRK12 is a protein kinase essential for the parasite's cell cycle progression and survival.[2][3] Computational modeling and experimental data suggest that GSK3186899 binds to the ATP-binding pocket of CRK12.[2] Inhibition of CRK12 leads to a disruption of the parasite's cell cycle, with an accumulation of cells in the G1 and G2/M phases and a decrease in the S phase population.[3] This ultimately results in parasite death. The high selectivity for the parasite kinase over human kinases contributes to the compound's favorable safety profile.[1]

cluster_extracellular Extracellular cluster_parasite Leishmania donovani GSK3186899 GSK3186899 (this compound) CRK12 CRK12 GSK3186899->CRK12 Inhibition CellCycle Cell Cycle Progression CRK12->CellCycle Phosphorylation (Promotion) ATP ATP ATP->CRK12 G1_S G1/S Transition CellCycle->G1_S G2_M G2/M Transition CellCycle->G2_M ParasiteDeath Parasite Death CellCycle->ParasiteDeath Arrest leads to

Proposed signaling pathway of this compound in Leishmania donovani.

Experimental Protocols

In Vitro Intramacrophage Amastigote Assay

This assay evaluates the activity of compounds against the intracellular amastigote stage of L. donovani within a host macrophage cell line.

  • Cell Culture: Differentiated THP-1 human monocytic cells are used as the host cells.[1]

  • Infection: THP-1 cells are infected with L. donovani promastigotes expressing a reporter gene, such as luciferase, for quantification.[7]

  • Compound Treatment: Infected cells are treated with serial dilutions of GSK3186899.

  • Incubation: The treated cells are incubated for a defined period to allow for compound activity.

  • Quantification: Parasite viability is determined by measuring the reporter gene activity (e.g., luminescence).[7]

  • Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve.

In Vivo Efficacy in BALB/c Mice

This protocol outlines the in vivo testing of GSK3186899 in a mouse model of visceral leishmaniasis.

  • Animal Model: Female BALB/c mice are used for this model.[5]

  • Infection: Mice are infected intravenously with L. donovani amastigotes. The infection is allowed to establish for 7 days.[5]

  • Treatment Groups: Mice are randomized into treatment and vehicle control groups.

  • Compound Administration: GSK3186899 is administered orally at the specified dose and frequency.[4]

  • Monitoring: The health of the animals is monitored throughout the study.

  • Endpoint: At the end of the treatment period, the mice are euthanized, and the livers are harvested.

  • Parasite Burden Quantification: The parasite load in the liver is determined by microscopic counting of amastigotes in Giemsa-stained tissue smears and expressed as Leishman-Donovan Units (LDU).

  • Efficacy Calculation: The percentage of parasite suppression is calculated by comparing the LDU of the treated groups to the vehicle control group.

cluster_workflow In Vivo Efficacy Workflow start Start infection Infect BALB/c mice with L. donovani start->infection establishment Allow infection to establish (7 days) infection->establishment treatment Oral administration of GSK3186899 or vehicle establishment->treatment endpoint Euthanize and harvest liver treatment->endpoint After 10 days quantification Quantify parasite burden (LDU) endpoint->quantification analysis Calculate % parasite suppression quantification->analysis end End analysis->end

Experimental workflow for the in vivo efficacy study of GSK3186899.

Conclusion

The preclinical data for this compound (GSK3186899) demonstrate its potential as a promising therapeutic candidate for visceral leishmaniasis. Its potent and selective in vitro activity against Leishmania donovani, coupled with significant in vivo efficacy in a relevant animal model, underscores its therapeutic promise. The well-defined mechanism of action, targeting the parasite-specific CRK12, provides a strong rationale for its continued development. This technical guide serves as a valuable resource for researchers in the field, providing a consolidated overview of the key preclinical findings and methodologies associated with this important antileishmanial compound.

References

Crk12-IN-1: A Technical Guide to a Promising Preclinical Candidate for Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Crk12-IN-1 (also known as DDD853651/GSK3186899), a novel pyrazolopyrimidine-based compound identified as a potent and selective inhibitor of Leishmania donovani cdc-2-related kinase 12 (CRK12). This document summarizes the quantitative data supporting its preclinical development, details the key experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Executive Summary

Visceral leishmaniasis (VL), a fatal parasitic disease, urgently requires new therapeutic options due to limitations of current treatments.[1] this compound has emerged from a phenotypic screening campaign as a promising preclinical candidate. This compound demonstrates potent activity against L. donovani amastigotes, the clinically relevant stage of the parasite, and has shown efficacy in a murine model of VL.[1] Its novel mechanism of action, targeting the essential parasite kinase CRK12, presents a new avenue for anti-leishmanial drug development.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: In Vitro Potency and Selectivity of this compound (Compound 7)

Assay TypeTarget Organism/Cell LineEC50 (µM)95% Confidence Interval (µM)Number of Replicates (n)
Intra-macrophage AssayL. donovani amastigotes1.41.2 - 1.512
Axenic Amastigote AssayL. donovani amastigotes0.10.06 - 0.174
Cytotoxicity AssayMammalian THP-1 cells>50--

Data sourced from Wyllie et al., 2018.[1]

Table 2: In Vivo Efficacy of this compound in a BALB/c Mouse Model of Visceral Leishmaniasis

Dose (mg/kg)Dosing RegimenDuration (days)Mean Reduction in Liver Parasite Load (%)
50Once daily (uid)520
50Twice daily (bid)530
25Twice daily (bid)1099

Data sourced from Wyllie et al., 2018.

Table 3: Comparative In Vitro Potency of Anti-leishmanial Drugs

CompoundEC50 against L. donovani intra-macrophage amastigotes (µM)
This compound (Compound 7)1.4
Amphotericin B0.07
Miltefosine0.9
Paromomycin6.6

Data sourced from Wyllie et al., 2018.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-leishmanial effect by inhibiting the parasite's cdc-2-related kinase 12 (CRK12).[1][2] CRK12 is essential for the parasite's survival and proliferation.[2][3] It forms a complex with a partner cyclin, CYC9.[1][2][3] Inhibition of this complex is believed to induce a cell cycle arrest in the G1 and G2/M phases, ultimately leading to parasite death.[3]

Crk12-IN-1_Signaling_Pathway cluster_parasite Leishmania donovani CRK12 CRK12 Complex CRK12/CYC9 Complex CRK12->Complex CYC9 CYC9 CYC9->Complex Progression Cell Cycle Progression Complex->Progression Viability Parasite Viability Progression->Viability Inhibitor This compound Inhibitor->Complex Inhibition

This compound inhibits the essential CRK12/CYC9 complex in Leishmania.

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of this compound.

In Vitro Intra-Macrophage Amastigote Assay

This assay assesses the efficacy of compounds against the intracellular amastigote stage of Leishmania donovani within a host macrophage cell line.

1. Cell Culture and Differentiation:

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.
  • Cells are seeded into 384-well plates and differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

2. Parasite Infection:

  • Differentiated THP-1 macrophages are infected with L. donovani (axenically grown amastigotes or promastigotes differentiated into amastigotes) at a parasite-to-macrophage ratio of approximately 10:1.
  • Infection is allowed to proceed for 24 hours.

3. Compound Treatment:

  • Following infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound).
  • Plates are incubated for a further 72 hours.

4. Quantification of Parasite Load:

  • After incubation, cells are fixed and stained with a DNA dye (e.g., DAPI or Giemsa).
  • Automated high-content imaging is used to quantify the number of macrophages and the number of intracellular amastigotes per macrophage.
  • The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

A[label="Seed and Differentiate\nTHP-1 Macrophages"]; B[label="Infect with\nL. donovani Amastigotes"]; C [label="Add Serial Dilutions of\nthis compound"]; D [label="Incubate for 72 hours"]; E [label="Fix, Stain, and Image"]; F [label="Quantify Parasite Load\nand Calculate EC50"];

A -> B -> C -> D -> E -> F; }

Workflow for the in vitro intra-macrophage amastigote assay.
In Vivo Mouse Model of Visceral Leishmaniasis

This protocol describes the evaluation of this compound efficacy in a BALB/c mouse model of VL.[4]

1. Animal Model and Infection:

  • Female BALB/c mice (6-8 weeks old) are used.[4]
  • Mice are infected via intravenous (tail vein) injection with approximately 2 x 10^7 L. donovani amastigotes harvested from the spleen of an infected hamster.

2. Compound Administration:

  • Treatment is initiated at a specified time post-infection (e.g., day 7).
  • This compound is formulated in a suitable vehicle and administered orally (e.g., by gavage) at various doses and regimens (e.g., once or twice daily).[1]
  • A vehicle control group and a positive control group (e.g., treated with miltefosine) are included.

3. Assessment of Parasite Burden:

  • At the end of the treatment period (e.g., 5 or 10 days), mice are euthanized.
  • The liver and spleen are aseptically removed and weighed.
  • Impression smears of the liver are made on glass slides, fixed with methanol, and stained with Giemsa.
  • The parasite burden is determined by microscopy and expressed as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
  • Alternatively, parasite load can be quantified by qPCR targeting Leishmania kinetoplast DNA (kDNA).

A[label="Infect BALB/c Mice with\nL. donovani Amastigotes"]; B[label="Initiate Oral Treatment with\nthis compound"]; C [label="Continue Dosing Regimen\nfor a Defined Period"]; D [label="Euthanize Mice and\nHarvest Liver and Spleen"]; E [label="Determine Parasite Burden\n(LDU or qPCR)"]; F [label="Calculate Percentage Reduction\nin Parasite Load"];

A -> B -> C -> D -> E -> F; }

Workflow for the in vivo mouse model of visceral leishmaniasis.
Kinase Profiling using Kinobeads™ Technology

This chemical proteomics approach is used to identify the protein targets of a small molecule inhibitor from a complex biological lysate.

1. Lysate Preparation:

  • Leishmania donovani amastigotes are lysed under non-denaturing conditions to preserve native protein conformations and complexes.
  • The protein concentration of the lysate is determined.

2. Competitive Binding:

  • The lysate is incubated with a range of concentrations of the free inhibitor (this compound).
  • This allows the inhibitor to bind to its target kinases.

3. Affinity Enrichment:

  • The treated lysate is then incubated with Kinobeads™, which are sepharose beads derivatized with a mixture of broad-spectrum, immobilized kinase inhibitors.
  • Kinases that are not bound to the free inhibitor in the lysate will bind to the Kinobeads™.

4. Protein Elution and Digestion:

  • The beads are washed to remove non-specifically bound proteins.
  • Bound proteins are eluted and digested into peptides, typically using trypsin.

5. Quantitative Mass Spectrometry:

  • The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • The abundance of each identified kinase is quantified.

6. Data Analysis:

  • The binding affinity of the inhibitor for each kinase is determined by the dose-dependent decrease in the amount of that kinase pulled down by the Kinobeads™.
  • This allows for the determination of the inhibitor's selectivity and the identification of its primary targets.

Conclusion

This compound represents a significant advancement in the search for new treatments for visceral leishmaniasis. Its novel mechanism of action, potent in vitro and in vivo activity, and favorable selectivity profile make it a strong candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of anti-parasitic drug discovery.

References

Methodological & Application

Crk12-IN-1 solubility and preparation for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crk12-IN-1 is a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), a key regulator of gene transcription.[1] Specifically, the CDK12/Cyclin K complex is crucial for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a process essential for transcriptional elongation.[2][3] Inhibition of CDK12 has been shown to be a promising therapeutic strategy, particularly in the context of diseases like cancer and parasitic infections.[4][5] Notably, this compound has demonstrated significant potency against various species of Trypanosoma, the causative agent of African trypanosomiasis.[1]

These application notes provide detailed protocols for the solubilization and in vitro use of this compound, enabling researchers to effectively investigate its biological activity and mechanism of action.

Data Presentation

Solubility of this compound

Proper dissolution of this compound is critical for accurate and reproducible experimental results. While specific solubility data for this compound is not extensively published, a common practice for similar kinase inhibitors is to prepare high-concentration stock solutions in 100% Dimethyl Sulfoxide (DMSO).[4][6]

SolventRecommended ConcentrationNotes
DMSO≥ 10 mMPrepare a concentrated stock solution. Vortexing or gentle warming may be required to fully dissolve the compound.[7] The final concentration of DMSO in the assay should not exceed 1%.[4][5]
EthanolSparingly SolubleNot the preferred solvent for creating high-concentration stock solutions.
WaterInsolubleThis compound is not readily soluble in aqueous solutions.
Biological Activity of this compound

This compound has shown potent activity against different species of Trypanosoma. The half-maximal effective concentration (EC50) values from in vitro studies are summarized below.

OrganismEC50 (nM)
Trypanosoma bruceiPotent activity reported[1]
Trypanosoma congolense1.3[1]
Trypanosoma vivax18[1]

Signaling Pathway

The primary molecular target of this compound is CDK12. The CDK12/Cyclin K complex plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event is crucial for the transition from transcription initiation to productive elongation. By inhibiting the kinase activity of CDK12, this compound prevents the phosphorylation of the Pol II CTD, leading to a disruption of transcriptional elongation.

CDK12_Pathway cluster_0 Transcription Elongation cluster_1 Inhibition CDK12 CDK12 PolII RNA Polymerase II (CTD) CDK12->PolII P CyclinK Cyclin K CyclinK->CDK12 pPolII Phosphorylated RNA Polymerase II (p-CTD) PolII->pPolII mRNA mRNA Transcript pPolII->mRNA Elongation Crk12_IN_1 This compound Crk12_IN_1->CDK12 Inhibits

Caption: Inhibition of the CDK12/Cyclin K pathway by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the molecular weight (MW) of this compound from the manufacturer's data sheet.

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, for a MW of 500 g/mol , to make 1 mL of a 10 mM solution, you would need 5 mg of the compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro CDK12 Kinase Assay

This protocol provides a method to assess the inhibitory activity of this compound against the CDK12/Cyclin K complex using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human CDK12/Cyclin K complex

  • CDK12 substrate (e.g., a peptide derived from the RNA Polymerase II CTD)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • This compound stock solution (10 mM in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Experimental Workflow:

Kinase_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor prep_master_mix Prepare Kinase Reaction Master Mix (CDK12/CycK, Substrate, Buffer) start->prep_master_mix add_inhibitor Add this compound or DMSO (Control) to Wells prep_inhibitor->add_inhibitor add_master_mix Add Master Mix to Wells prep_master_mix->add_master_mix add_inhibitor->add_master_mix start_reaction Initiate Reaction with ATP add_master_mix->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction and Add Kinase-Glo® Reagent incubate->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence end End read_luminescence->end

Caption: Workflow for the in vitro CDK12 kinase inhibition assay.

Procedure:

  • Prepare this compound Dilutions: a. Prepare a serial dilution of the 10 mM this compound stock solution in 100% DMSO. b. Further dilute each concentration 1:10 in kinase assay buffer to create a 10X working solution of the inhibitor. This ensures the final DMSO concentration in the assay is 0.1%.

  • Assay Plate Setup: a. To the appropriate wells of a white 96-well plate, add 5 µL of the 10X this compound working solutions. b. For the positive control (no inhibition), add 5 µL of 10% DMSO in kinase assay buffer. c. For the negative control (no kinase activity), add 5 µL of 10% DMSO in kinase assay buffer.

  • Kinase Reaction: a. Prepare a master mix containing the CDK12/Cyclin K enzyme and the substrate in kinase assay buffer. b. Add 25 µL of the master mix to each well containing the inhibitor or control. c. To the negative control wells, add 20 µL of kinase assay buffer without the enzyme. d. Initiate the kinase reaction by adding 20 µL of ATP solution to all wells. The final reaction volume should be 50 µL. e. Incubate the plate at 30°C for 60-90 minutes.

  • Detection: a. Equilibrate the plate and the Kinase-Glo® reagent to room temperature. b. Add 50 µL of Kinase-Glo® reagent to each well. c. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. d. Measure the luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Trypanosoma brucei Cell Viability Assay

This protocol describes a method to determine the EC50 value of this compound against bloodstream form Trypanosoma brucei using a resazurin-based viability assay (e.g., Alamar Blue).

Materials:

  • Trypanosoma brucei bloodstream form parasites

  • HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., Alamar Blue)

  • Sterile, clear-bottom 96-well plates

  • Humidified incubator at 37°C with 5% CO2

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Preparation: a. Culture T. brucei bloodstream forms in HMI-9 medium to a mid-logarithmic growth phase. b. Determine the parasite density using a hemocytometer. c. Dilute the parasite suspension to a final concentration of 2 x 10^4 cells/mL in fresh HMI-9 medium.

  • Compound Dilution and Plate Setup: a. Prepare a serial dilution of the 10 mM this compound stock solution in HMI-9 medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. b. Add 100 µL of the diluted parasite suspension to each well of a 96-well plate (2,000 cells/well). c. Add 100 µL of the various concentrations of this compound to the wells. d. Include wells with parasites and medium containing the highest concentration of DMSO as a vehicle control. e. Include wells with medium only as a background control.

  • Incubation: a. Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.

  • Viability Assessment: a. After the 48-hour incubation, add 20 µL of Alamar Blue solution to each well. b. Incubate the plate for an additional 4-24 hours, or until a color change from blue to pink is observed in the vehicle control wells. c. Measure the fluorescence using a plate reader.

  • Data Analysis: a. Subtract the background fluorescence from all wells. b. Calculate the percentage of viability for each concentration of this compound relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

References

Application Notes and Protocols for Crk12-IN-1 in Leishmania Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmania, a genus of trypanosomatid protozoa, is the causative agent of leishmaniasis, a spectrum of diseases with clinical manifestations ranging from cutaneous lesions to fatal visceral disease.[1][2][3][4] The development of new therapeutics is critical due to the limitations of current treatments, including toxicity and emerging drug resistance.[1][3][4] Cyclin-dependent kinase 12 (CRK12) has been identified and chemically validated as a novel and essential drug target in Leishmania donovani, the causative agent of visceral leishmaniasis.[1][2][4][5] Inhibition of CRK12 disrupts the parasite's cell cycle, leading to cell death.[1][6] This document provides detailed protocols for the use of Crk12-IN-1, exemplified by the preclinical candidate GSK3186899 (also known as DDD853651), a potent inhibitor of CRK12, in Leishmania culture.[1][2][5][7]

Mechanism of Action

This compound compounds are pyrazolopyrimidine-based inhibitors that target the ATP-binding pocket of Leishmania CRK12.[2] CRK12 forms a complex with its partner cyclin, CYC9, and this complex is crucial for parasite proliferation.[1][2][4][5] By inhibiting the kinase activity of CRK12, these compounds effectively halt the parasite's cell cycle, demonstrating cytocidal effects against both the promastigote (insect stage) and amastigote (mammalian intracellular stage) forms of the parasite.[1][5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of the preclinical candidate GSK3186899 (Compound 7) and a more potent analog (Compound 5) against Leishmania donovani.

Table 1: In Vitro Activity of CRK12 Inhibitors against L. donovani

CompoundTargetAssay TypeEC50 (µM)Reference
GSK3186899 (Compound 7)CRK12Intra-macrophage amastigotes0.014[1][5]
GSK3186899 (Compound 7)CRK12Axenic amastigotes0.1[1][5]
Compound 5CRK12Intra-macrophage amastigotes0.014[1]

Table 2: Comparative Efficacy of GSK3186899 and Current Drugs

CompoundEC50 in Intra-macrophage Assay (µM)Reference
GSK3186899 (Compound 7)0.014[1][5]
Amphotericin B0.07[1][5]
Miltefosine0.9[1][5]
Paromomycin6.6[1][5]

Signaling Pathway of CRK12 Inhibition

CRK12_Pathway CRK12 Signaling Pathway and Inhibition cluster_Leishmania Leishmania Parasite cluster_Inhibition Inhibition Mechanism CRK12 CRK12 Progression Cell Cycle Progression CRK12->Progression phosphorylates substrates CYC9 CYC9 CYC9->CRK12 activates Viability Parasite Viability Progression->Viability Crk12_IN_1 This compound (e.g., GSK3186899) Inhibition Inhibition Crk12_IN_1->Inhibition Inhibition->CRK12

Caption: Inhibition of the Leishmania CRK12/CYC9 complex by this compound blocks cell cycle progression.

Experimental Protocols

Protocol 1: In Vitro Susceptibility of Leishmania donovani Promastigotes to this compound

Objective: To determine the 50% effective concentration (EC50) of this compound against the promastigote stage of L. donovani.

Materials:

  • Leishmania donovani promastigotes (e.g., ATCC strain)

  • M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin

  • This compound (GSK3186899)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Resazurin sodium salt

  • Plate reader (fluorometer)

  • Incubator (26°C)

Method:

  • Parasite Culture: Maintain L. donovani promastigotes in supplemented M199 medium at 26°C. Use parasites in the logarithmic growth phase for the assay.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM. Perform serial dilutions in culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Assay Setup: a. Adjust the concentration of log-phase promastigotes to 1 x 10^6 cells/mL in fresh culture medium. b. Dispense 100 µL of the parasite suspension into each well of a 96-well plate. c. Add 100 µL of the diluted this compound to the wells in triplicate. Include wells with untreated parasites (medium only) and parasites treated with the highest concentration of DMSO as negative controls.

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment: a. Add 20 µL of 0.125 mg/mL resazurin solution to each well. b. Incubate for an additional 4-6 hours at 26°C. c. Measure the fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: a. Calculate the percentage of growth inhibition for each concentration relative to the untreated control. b. Determine the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Susceptibility of Intracellular Leishmania donovani Amastigotes to this compound

Objective: To determine the EC50 of this compound against the intracellular amastigote stage of L. donovani.

Materials:

  • THP-1 human monocytic cell line (or other suitable macrophage-like cell line)

  • RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Stationary-phase L. donovani promastigotes

  • This compound (GSK3186899)

  • DMSO

  • 96-well flat-bottom plates

  • Giemsa stain

  • Microscope

  • Incubator (37°C, 5% CO2)

Method:

  • Macrophage Differentiation: a. Seed THP-1 cells at a density of 5 x 10^4 cells/well in a 96-well plate. b. Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages. c. Incubate for 48 hours at 37°C with 5% CO2. d. Wash the cells with fresh medium to remove PMA and non-adherent cells.

  • Parasite Infection: a. Infect the differentiated THP-1 cells with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. b. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes. c. Wash the wells to remove non-phagocytosed parasites.

  • Compound Treatment: a. Prepare serial dilutions of this compound in culture medium as described in Protocol 1. b. Add the diluted compound to the infected macrophages and incubate for 72 hours at 37°C with 5% CO2.

  • Assessment of Infection: a. Fix the cells with methanol. b. Stain the cells with Giemsa stain. c. Examine the plates under a microscope at 1000x magnification (oil immersion). d. Determine the number of amastigotes per 100 macrophages for at least three replicate wells per concentration.

  • Data Analysis: a. Calculate the percentage of inhibition of amastigote proliferation for each concentration compared to the untreated control. b. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting to a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_Promastigote_Assay Promastigote Assay cluster_Amastigote_Assay Intracellular Amastigote Assay P_Culture Culture L. donovani promastigotes P_Plate Plate promastigotes in 96-well plate P_Culture->P_Plate P_Treat Treat with this compound (serial dilutions) P_Plate->P_Treat P_Incubate Incubate for 72h P_Treat->P_Incubate P_Resazurin Add Resazurin P_Incubate->P_Resazurin P_Read Measure fluorescence P_Resazurin->P_Read P_EC50 Calculate EC50 P_Read->P_EC50 A_Differentiate Differentiate THP-1 cells with PMA A_Infect Infect with L. donovani promastigotes A_Differentiate->A_Infect A_Treat Treat with this compound (serial dilutions) A_Infect->A_Treat A_Incubate Incubate for 72h A_Treat->A_Incubate A_Fix Fix and Giemsa stain A_Incubate->A_Fix A_Count Count amastigotes A_Fix->A_Count A_EC50 Calculate EC50 A_Count->A_EC50

Caption: Workflow for evaluating the efficacy of this compound against Leishmania promastigotes and amastigotes.

References

Application Notes and Protocols: Crk12-IN-1 Administration in a Mouse Model of Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral leishmaniasis (VL), a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex, presents a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel drug candidates. Recent research has identified Cyclin-dependent kinase 12 (CRK12) as a promising, druggable target within Leishmania parasites. A novel pyrazolopyrimidine-based compound, GSK3186899 (also referred to as DDD853651), a potent inhibitor of CRK12, has demonstrated significant efficacy in a murine model of VL, marking a critical step in the development of new anti-leishmanial drugs.[1] This document provides detailed application notes and protocols for the administration and evaluation of this CRK12 inhibitor, herein referred to as Crk12-IN-1, in a mouse model of visceral leishmaniasis.

Mechanism of Action

This compound belongs to a series of pyrazolopyrimidine compounds that exhibit potent anti-leishmanial activity.[1] The primary mechanism of action is the inhibition of the parasite's cdc-2-related kinase 12 (CRK12), a protein essential for the parasite's survival and proliferation.[1][2][3] By targeting a parasite-specific kinase, this compound offers a selective mode of action with the potential for reduced host toxicity.

cluster_macrophage Macrophage Leishmania_amastigote Leishmania amastigote (within phagolysosome) CRK12 Leishmania CRK12 Leishmania_amastigote->CRK12 essential for Crk12_IN_1 This compound (GSK3186899) Crk12_IN_1->CRK12 Parasite_Proliferation Parasite Proliferation & Survival CRK12->Parasite_Proliferation promotes Inhibition Inhibition Inhibition->Parasite_Proliferation

Figure 1: Mechanism of action of this compound.

Data Presentation

The efficacy of this compound has been quantified in a BALB/c mouse model of visceral leishmaniasis. The following tables summarize the key findings from these studies, demonstrating the dose-dependent reduction in parasite burden.

Table 1: Efficacy of this compound (GSK3186899) in a Mouse Model of Visceral Leishmaniasis

Treatment GroupDose (mg/kg)Dosing RegimenDuration (days)Mean Parasite Burden Reduction (%)
This compound50Once daily (uid)5>70
This compound50Twice daily (bid)5>90
This compound25Twice daily (bid)1099
Miltefosine (control)27Once daily (uid)-ED₉₀

Data compiled from publicly available research.[1]

Table 2: Dose-Response of this compound (GSK3186899) with Twice Daily Dosing for 10 Days

Dose (mg/kg)Mean Parasite Burden Reduction (%)
3~50
10~90
2599

Data compiled from publicly available research.[1]

Experimental Protocols

The following protocols provide a detailed methodology for establishing a mouse model of visceral leishmaniasis and evaluating the in vivo efficacy of this compound.

Murine Model of Visceral Leishmaniasis

This protocol describes the establishment of a Leishmania donovani infection in BALB/c mice, a commonly used and susceptible strain for VL studies.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania donovani (e.g., strain LV9) amastigotes or stationary-phase promastigotes

  • Sterile Phosphate Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

  • Insulin syringes with 28-30 gauge needles

Procedure:

  • Parasite Preparation:

    • If using amastigotes, they can be obtained from the spleen of a previously infected hamster or mouse. Homogenize the spleen in sterile PBS and determine the concentration of amastigotes using a hemocytometer.

    • If using promastigotes, culture them to the stationary phase. Wash the parasites twice with sterile PBS by centrifugation and resuspend in PBS to the desired concentration.

  • Inoculum Preparation: Dilute the parasite suspension in sterile PBS to a final concentration of 1 x 10⁸ parasites/mL.

  • Infection:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject each mouse intravenously (i.v.) via the lateral tail vein with 100 µL of the parasite suspension (1 x 10⁷ parasites/mouse).

  • Post-Infection Monitoring: House the mice in appropriate animal facilities and monitor their health daily. The infection is typically allowed to establish for 7-14 days before commencing treatment.

This compound Formulation and Administration

This protocol outlines the preparation and oral administration of this compound to infected mice.

Materials:

  • This compound (GSK3186899)

  • Vehicle for oral administration (e.g., 0.5% w/v hydroxypropyl methylcellulose, 0.2% v/v Tween 80 in water)

  • Analytical balance

  • Homogenizer or sonicator

  • Oral gavage needles (stainless steel, ball-tipped, 20-22 gauge)

  • 1 mL syringes

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number of mice to be treated.

    • Weigh the compound accurately.

    • Suspend the compound in the chosen vehicle to the desired final concentration. Ensure a homogenous suspension is achieved using a homogenizer or sonicator.

  • Oral Gavage:

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the appropriate volume of the drug suspension into a 1 mL syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the suspension.

    • Administer the drug according to the predetermined dosing schedule (e.g., once or twice daily for 5-10 days).

Assessment of Parasite Burden (Leishman-Donovan Units)

This protocol describes the determination of parasite load in the liver and spleen of infected mice using the Leishman-Donovan Unit (LDU) calculation.

Materials:

  • Dissection tools

  • Microscope slides

  • Methanol

  • Giemsa stain

  • Microscope with oil immersion objective (100x)

Procedure:

  • Organ Harvesting: At the end of the treatment period, humanely euthanize the mice. Aseptically remove and weigh the liver and spleen.

  • Impression Smears: Make several impression smears of each organ on clean microscope slides by gently touching a cut surface of the organ to the slide.

  • Staining:

    • Air dry the slides.

    • Fix the smears with absolute methanol for 1-2 minutes.

    • Stain the slides with a 1:10 dilution of Giemsa stain in buffered water (pH 7.2) for 20-30 minutes.

    • Rinse the slides gently with tap water and allow them to air dry.

  • Microscopy and LDU Calculation:

    • Examine the stained smears under an oil immersion objective (100x).

    • Count the number of amastigotes per 500 host cell nuclei.

    • Calculate the Leishman-Donovan Units (LDU) using the following formula: LDU = (Number of amastigotes / 500 host cell nuclei) x Organ weight (in grams)

  • Data Analysis: Compare the LDU values of the treated groups to the vehicle control group to determine the percentage reduction in parasite burden.

Experimental Workflow and Logical Relationships

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Establish Mouse Model (BALB/c mice, L. donovani infection) Dosing Oral Administration (gavage, specific dose & regimen) Animal_Model->Dosing Drug_Formulation Formulate this compound (in appropriate vehicle) Drug_Formulation->Dosing Organ_Harvest Harvest Liver and Spleen Dosing->Organ_Harvest Smear_Prep Prepare Impression Smears Organ_Harvest->Smear_Prep Staining Giemsa Staining Smear_Prep->Staining Microscopy Microscopic Examination Staining->Microscopy LDU_Calc Calculate LDU Microscopy->LDU_Calc Efficacy Determine Treatment Efficacy LDU_Calc->Efficacy

Figure 2: Experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols for Crk12-IN-1 Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of Crk12-IN-1 against its target kinase, Crk12 (cdc-2-related kinase 12). The provided information is intended for life science professionals involved in drug discovery and development.

Introduction

This compound is a potent inhibitor of cdc-2-related kinase 12 (Crk12), a kinase that plays a crucial role in the regulation of gene expression and cell cycle progression in various organisms, including protozoan parasites like Trypanosoma and Leishmania.[1][2][3] The inhibition of Crk12 is a promising therapeutic strategy for diseases such as Human African Trypanosomiasis and Visceral Leishmaniasis.[2][4] This document outlines a detailed protocol for an in vitro kinase inhibition assay to quantify the potency of this compound.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The following table summarizes the reported potency of this compound against various Trypanosoma species.

OrganismPotency (EC50)Reference
Trypanosoma brucei brucei1.3 nM[1]
Trypanosoma congolense18 nM[1]
Trypanosoma vivax18 nM[1]

Signaling Pathway of Crk12

Crk12, in complex with its cyclin partner (like Cyclin K in humans or CYC9 in Trypanosoma), is involved in the regulation of transcription.[3][5] The complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is a key step in the transition from transcription initiation to elongation, leading to the synthesis of full-length messenger RNAs (mRNAs).[5] Inhibition of Crk12 disrupts this process, leading to cell cycle arrest and eventual cell death.

G cluster_0 Cell Nucleus Crk12 Crk12 Crk12_Cyclin Active Crk12/Cyclin Complex Crk12->Crk12_Cyclin associates with Cyclin Cyclin (e.g., CYC9) Cyclin->Crk12_Cyclin RNAPII RNA Polymerase II Crk12_Cyclin->RNAPII phosphorylates pRNAPII Phosphorylated RNAPII (Elongation Competent) mRNA mRNA Transcript pRNAPII->mRNA promotes transcriptional elongation DNA DNA Template DNA->RNAPII binds to Crk12_IN_1 This compound Crk12_IN_1->Crk12_Cyclin inhibits

Caption: Simplified signaling pathway of Crk12 in transcriptional regulation and its inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay using a Luminescence-Based Method

This protocol is adapted from commercially available kinase assay kits, such as the CDK12/Cyclin K Kinase Assay Kit, and is suitable for determining the IC50 value of this compound.[5][6] This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP consumption corresponds to the inhibition of the kinase.

Materials and Reagents:

  • Recombinant Crk12/Cyclin complex

  • Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 20 mM MgCl2, 1 mM DTT)

  • This compound (dissolved in 100% DMSO)

  • Kinase-Glo™ Max Reagent (or similar luminescence-based ATP detection reagent)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow Diagram:

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Prepare Reagents: - Dilute this compound (serial dilutions) - Prepare Master Mix (Buffer, Substrate, ATP) B 2. Add Reagents to 96-well Plate: - 5 µL of diluted this compound or DMSO control - 25 µL of Master Mix A->B C 3. Initiate Kinase Reaction: - Add 20 µL of diluted Crk12/Cyclin enzyme B->C D 4. Incubate: - 30°C for 90 minutes C->D E 5. Stop Reaction & Detect ATP: - Add 50 µL of Kinase-Glo™ Reagent D->E F 6. Incubate: - Room temperature for 15 minutes (in the dark) E->F G 7. Measure Luminescence: - Use a luminometer F->G H 8. Data Analysis: - Plot luminescence vs. inhibitor concentration - Calculate IC50 value G->H

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%) to achieve a range of concentrations for testing. Also, prepare a vehicle control containing only DMSO at the same final concentration.

  • Prepare Master Mix:

    • Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate at their final desired concentrations.

  • Assay Plate Setup:

    • Add 5 µL of each this compound dilution or vehicle control to the wells of a white, opaque 96-well plate.

    • Include wells for a "no enzyme" control (blank) and a "no inhibitor" control (positive control).

    • Add 25 µL of the master mix to each well.

  • Initiate the Kinase Reaction:

    • Prepare a solution of the recombinant Crk12/Cyclin complex in kinase assay buffer.

    • Initiate the kinase reaction by adding 20 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells.

  • Incubation:

    • Incubate the plate at 30°C for 90 minutes.

  • ATP Detection:

    • Equilibrate the Kinase-Glo™ Max reagent to room temperature.

    • After the incubation period, add 50 µL of the Kinase-Glo™ Max reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.

  • Signal Measurement:

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Normalize the data by setting the luminescence of the "no inhibitor" control as 100% kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.[7]

Cell-Based Assay for Inhibitor Potency

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy by assessing their effects on cell viability and proliferation.[8]

Procedure:

  • Cell Culture:

    • Culture the target cells (e.g., Trypanosoma brucei) in their appropriate growth medium.

  • Compound Treatment:

    • Seed the cells at a specific density in a 96-well plate.

    • Add serial dilutions of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) to the cell cultures.[4]

    • Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation:

    • Incubate the plates under standard culture conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., AlamarBlue) or by direct cell counting.

  • Data Analysis:

    • Determine the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Calculate the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

References

Application Notes and Protocols for Determining the Efficacy of Crk12-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing cell-based assays to evaluate the efficacy of Crk12-IN-1, a potential inhibitor of Cyclin-dependent kinase 12 (Crk12). The protocols are primarily focused on the context of Leishmania donovani, the causative agent of visceral leishmaniasis, where Crk12 has been identified as a promising drug target.[1][2][3]

Scientific Background

Visceral leishmaniasis is a severe and often fatal disease caused by the protozoan parasite Leishmania donovani.[1][3] The current therapeutic options are limited by issues of toxicity, resistance, and cost, necessitating the discovery of novel drug targets and compounds.[1] Cyclin-dependent kinase 12 (Crk12), in complex with its cyclin partner CYC9, has been identified as essential for the proliferation and survival of Leishmania parasites, making it a validated target for drug development.[4][5][6] A series of pyrazolopyrimidine-based compounds, exemplified by GSK3186899, have demonstrated potent anti-leishmanial activity by targeting Crk12.[1][2][3] This document outlines the procedures to test the efficacy of a similar compound, referred to here as this compound.

The primary cell-based assay described here is the in vitro macrophage-amastigote assay. This model is highly relevant as it assesses the inhibitor's ability to kill the intracellular amastigote stage of the parasite, which is the clinically relevant form residing within host macrophages.

Signaling Pathway of Crk12 in Leishmania

The Crk12:CYC9 complex is crucial for the parasite's cell cycle progression and viability. Inhibition of this kinase complex is expected to lead to cell cycle arrest and parasite death.

cluster_Leishmania Leishmania Parasite Crk12 Crk12 ActiveComplex Active Crk12:CYC9 Complex Crk12->ActiveComplex CYC9 CYC9 CYC9->ActiveComplex Substrate Downstream Substrates ActiveComplex->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrates Substrate->PhosphoSubstrate CellCycle Cell Cycle Progression & Survival PhosphoSubstrate->CellCycle Crk12_IN_1 This compound Crk12_IN_1->ActiveComplex Inhibition G A 1. Culture Host Macrophages (e.g., THP-1 cells) B 2. Differentiate Macrophages (e.g., with PMA) A->B C 3. Infect with L. donovani Promastigotes B->C D 4. Allow Differentiation to Amastigotes (24-48h) C->D E 5. Treat with this compound (Dose-Response) D->E F 6. Incubate for 72h E->F G 7. Fix and Stain Cells (e.g., Giemsa) F->G H 8. Quantify Intracellular Amastigotes G->H I 9. Calculate IC50 Value H->I A Target Validation: Crk12 is essential for L. donovani survival B Hypothesis: Inhibition of Crk12 kinase activity will be lethal to the parasite A->B C Mechanism of Action: This compound binds to and inhibits Crk12 B->C D Cellular Assay: Measure parasite viability in a host-cell context C->D E Expected Outcome: Dose-dependent reduction in intracellular amastigotes D->E F Conclusion: This compound is an effective anti-leishmanial agent E->F

References

Synthesis of Crk12-IN-1 for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of Crk12-IN-1, a potent inhibitor of cyclin-dependent kinase 12 (Crk12). The information presented here is intended for research and development purposes. This compound has demonstrated significant activity against various parasites, including Trypanosoma and Leishmania species, making it a valuable tool for studying the biological functions of Crk12 and for early-stage drug discovery.

The synthesis of this compound, also identified in the literature as the preclinical candidate GSK3186899/DDD853651, involves a multi-step chemical process. The protocols outlined below are based on established synthetic routes for pyrazolopyrimidine derivatives, a class of compounds known for their kinase inhibitory activity.

Chemical Properties and Activity

This compound is a potent and selective inhibitor of Crk12, a kinase essential for the proliferation of certain parasites. Its inhibitory activity has been quantified in various assays, and the key data is summarized below.

Compound IDTargetAssay TypeIC50 / EC50 (nM)OrganismReference
This compoundCrk12Enzymatic Assay---
This compoundT.b. bruceiCell-based-Trypanosoma brucei brucei[1][2]
This compoundT. congolenseCell-based1.3Trypanosoma congolense[1][2]
This compoundT. vivaxCell-based18Trypanosoma vivax[1][2]
GSK3186899L. donovaniIntramacrophage1.4 µMLeishmania donovani[3]

Synthesis of this compound (GSK3186899/DDD853651)

The synthesis of this compound can be achieved through a convergent synthetic strategy. The following protocols describe the preparation of key intermediates and the final assembly of the molecule.

Experimental Protocols

Scheme 1: Synthesis of Key Amine Intermediates

A set of key amine intermediates is first synthesized. As an example, the synthesis of a sulfonamide-containing amine is described.

Protocol 1: Synthesis of N-(trans-4-aminocyclohexyl)alkanesulfonamides

  • Starting Material: N-Boc-trans-1,4-cyclohexanediamine.

  • Deprotonation: Dissolve N-Boc-trans-1,4-cyclohexanediamine in a suitable anhydrous solvent (e.g., THF) and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes.

  • Sulfonylation: Add the desired sulfonyl chloride (e.g., trifluoropropanesulfonyl chloride) to the reaction mixture and allow it to warm to room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Boc Deprotection: Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature for 2 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the desired amine intermediate.

Scheme 2: Synthesis of the Pyrazolopyrimidine Core

The central pyrazolopyrimidine core is constructed as follows.

Protocol 2: Synthesis of the Functionalized Pyrimidine Intermediate

  • Starting Material: 2,4-dichloro-5-pyrimidinecarbonyl chloride.

  • Amidation: React the starting material with a suitable amine to form the corresponding amide.

  • Selective Displacement: Treat the resulting dichloro-pyrimidine amide with sodium methoxide to selectively displace the chlorine atom at the 4-position with a methoxy group.

  • Second Displacement: The remaining chlorine atom at the 2-position is then displaced by reacting with a key amine intermediate from Scheme 1.

Scheme 3: Final Assembly and Thionation

The final steps involve the formation of the pyrazole ring and subsequent modifications.

Protocol 3: Synthesis of this compound

  • Thionation: React the pyrimidine intermediate from Protocol 2 with Lawesson's reagent to convert the carbonyl group into a thiocarbonyl.

  • Cyclization: Treat the thionated intermediate with hydrazine hydrate to facilitate the cyclization and formation of the pyrazole ring, yielding the final product, this compound.

  • Purification: Purify the final compound by column chromatography or recrystallization to obtain a high-purity product for research use.

Visualizing the Synthesis and Biological Pathway

To aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_core_synthesis Core Structure Assembly cluster_final_steps Final Product Formation SM1 N-Boc-trans-1,4- cyclohexanediamine Int1 Boc-protected Sulfonamide SM1->Int1 n-BuLi SM2 Sulfonyl Chloride SM2->Int1 Amine_Int Key Amine Intermediate Int1->Amine_Int TFA Core_Int Assembled Core Intermediate Amine_Int->Core_Int Displacement SM3 2,4-dichloro-5- pyrimidinecarbonyl chloride Amide Dichloro-pyrimidine Amide SM3->Amide Amine Methoxy Methoxy-pyrimidine Intermediate Amide->Methoxy NaOMe Methoxy->Core_Int Thionated Thionated Intermediate Core_Int->Thionated Lawesson's Reagent Final_Product This compound Thionated->Final_Product Hydrazine Hydrate Signaling_Pathway Crk12_Cyclin Crk12-Cyclin Complex Substrate Substrate Protein(s) Crk12_Cyclin->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Cell_Cycle Cell Cycle Progression & Proliferation P_Substrate->Cell_Cycle Crk12_IN_1 This compound Crk12_IN_1->Crk12_Cyclin Inhibition

References

Application Notes and Protocols for Crk12-IN-1 in High-Throughput Screening for Anti-Parasitic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Crk12-IN-1 and its Analogs in High-Throughput Screening for Anti-Parasitic Drugs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Visceral leishmaniasis and African trypanosomiasis are devastating parasitic diseases caused by kinetoplastid parasites, primarily Leishmania donovani and Trypanosoma brucei, respectively. The need for novel therapeutics is urgent due to limitations of current treatments, including toxicity and emerging resistance. Cyclin-dependent kinase 12 (CRK12) has been identified and validated as a promising drug target in these parasites.[1][2][3] CRK12, in complex with its cyclin partner CYC9, is essential for parasite proliferation and survival, making it an attractive target for the development of new anti-parasitic agents.[2][3]

This document provides detailed application notes and protocols for the use of CRK12 inhibitors, exemplified by the pyrazolopyrimidine scaffold series (including compounds such as GSK3186899/DDD853651), in high-throughput screening (HTS) and downstream validation assays for the discovery of novel anti-parasitic drugs.

Mechanism of Action of CRK12 Inhibitors

Compounds based on the pyrazolopyrimidine scaffold have been shown to be potent inhibitors of parasite CRK12.[1][3][4] The primary mechanism of action is the inhibition of the CRK12/CYC9 kinase complex, which plays a crucial role in the regulation of the parasite cell cycle.[1][2] Inhibition of this complex leads to cell cycle arrest, typically in the G1 and G2/M phases, ultimately resulting in parasite death.[1][5] These inhibitors have demonstrated efficacy in both in vitro and in vivo models of visceral leishmaniasis.[1][4]

Data Presentation: In Vitro Potency and Selectivity

The following tables summarize the in vitro activity of representative pyrazolopyrimidine-based CRK12 inhibitors against Leishmania donovani and their selectivity against a mammalian cell line.

Table 1: In Vitro Activity of Pyrazolopyrimidine Analogs against Leishmania donovani

Compound IDAxenic Amastigote EC50 (µM)Intra-macrophage Amastigote EC50 (µM)
Compound 7 (GSK3186899) 0.1[3]1.4[1][3]
Compound 5 Not Reported0.014[1][3]
Compound 8 0.025[6]0.075[6]
Miltefosine (Control) Not Reported0.9[1]
Paromomycin (Control) Not Reported6.6[1]
Amphotericin B (Control) Not Reported0.07[1]

Table 2: Selectivity of Pyrazolopyrimidine Analogs

Compound IDMammalian THP-1 Cell EC50 (µM)Selectivity Index (THP-1 EC50 / Intra-macrophage EC50)
Compound 7 (GSK3186899) >50[1][3]>35
Compound 5 Not ReportedNot Reported

Experimental Protocols

High-Throughput Phenotypic Screening against L. donovani Amastigotes

This protocol describes a high-throughput screening assay to identify compounds with activity against the intracellular amastigote stage of L. donovani.

Materials:

  • L. donovani amastigotes

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • Compound library plates (e.g., 384-well format)

  • Resazurin-based viability reagent

  • Plate reader for fluorescence detection

Protocol:

  • THP-1 Cell Seeding: Seed THP-1 cells into 384-well clear-bottom plates at a density of 4 x 10^4 cells per well in RPMI-1640 medium containing 100 ng/mL PMA to induce differentiation into macrophages. Incubate for 48-72 hours.

  • Parasite Infection: Infect the differentiated THP-1 cells with L. donovani amastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for parasite internalization.

  • Compound Addition: Remove the medium and add fresh medium containing the test compounds at desired concentrations. Include appropriate controls (e.g., vehicle control, positive control like Amphotericin B).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add a resazurin-based viability reagent to each well and incubate for a further 4-6 hours.

  • Data Acquisition: Measure fluorescence using a plate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration and determine the EC50 values.

Target Validation: CRK12 Overexpression and Gene Knockout Studies

This protocol outlines the general steps for validating CRK12 as the target of hit compounds.

Materials:

  • Wild-type L. donovani promastigotes

  • L. donovani expression vectors (e.g., pXG)

  • Gene targeting constructs for CRK12

  • Electroporator

  • Selective drugs (e.g., Nourseothricin, Puromycin)

  • Flow cytometer

  • Quantitative PCR (qPCR) reagents and instrument

Protocol for Overexpression:

  • Construct Generation: Clone the wild-type or mutated CRK12 gene into an appropriate Leishmania expression vector.

  • Transfection: Transfect wild-type L. donovani promastigotes with the expression construct via electroporation.

  • Selection: Select for transgenic parasites using the appropriate selection drug.

  • Expression Confirmation: Confirm the overexpression of CRK12 mRNA and protein using qPCR and Western blotting, respectively.

  • Susceptibility Testing: Determine the EC50 of the hit compound against the wild-type and CRK12-overexpressing parasite lines. Overexpression of the target typically leads to a decrease in sensitivity (increased EC50).[1]

Protocol for Gene Knockout:

  • Construct Generation: Create gene targeting constructs to replace one or both alleles of the CRK12 gene with a selectable marker.

  • Transfection and Selection: Transfect wild-type promastigotes and select for heterozygous and homozygous knockout mutants. Note: CRK12 is essential, so obtaining a homozygous knockout may require the presence of an ectopic, inducible copy of the gene.[1][5]

  • Genotype Confirmation: Confirm the gene knockout by PCR and Southern blotting.

  • Susceptibility Testing: Determine the EC50 of the hit compound against the wild-type and CRK12 heterozygous knockout lines. Reduced expression of the target may lead to hypersensitivity (decreased EC50).[1][4]

Visualizations

Signaling Pathway of CRK12 Inhibition

CRK12_Pathway cluster_inhibition Effect of Inhibitor CRK12 CRK12 ActiveComplex Active CRK12/CYC9 Complex CRK12->ActiveComplex CYC9 CYC9 CYC9->ActiveComplex CellCycle Cell Cycle Progression (G1/S, G2/M) ActiveComplex->CellCycle Phosphorylation of Substrates Arrest Cell Cycle Arrest Proliferation Parasite Proliferation CellCycle->Proliferation Inhibitor This compound (Pyrazolopyrimidine) Inhibitor->ActiveComplex Inhibition Inhibition Death Parasite Death Arrest->Death

Caption: CRK12/CYC9 signaling and its inhibition.

Experimental Workflow for Target Identification and Validation

HTS_Workflow cluster_screening Screening & Hit Identification cluster_resistance Mechanism of Action Studies cluster_validation Target Validation HTS High-Throughput Phenotypic Screen (e.g., intra-macrophage assay) Hits Identification of 'Hit' Compounds HTS->Hits Resistance Generation of Resistant Parasite Lines Hits->Resistance Biochemical Biochemical Assays (e.g., Kinase Inhibition) Hits->Biochemical WGS Whole Genome Sequencing of Resistant Lines Resistance->WGS MutationID Identification of Mutations (e.g., in CRK12 gene) WGS->MutationID Overexpression Overexpression of Wild-Type and Mutant CRK12 MutationID->Overexpression Knockout CRK12 Gene Knockout/ Knockdown MutationID->Knockout ValidatedTarget Validated Target: CRK12 Overexpression->ValidatedTarget Knockout->ValidatedTarget Biochemical->ValidatedTarget

Caption: Workflow for CRK12 inhibitor discovery.

References

Troubleshooting & Optimization

Crk12-IN-1 off-target effects in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crk12-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of this compound in mammalian cells. Below you will find troubleshooting guides and frequently asked questions to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound in mammalian cells?

A1: The primary target of this compound in mammalian cells is Cyclin-Dependent Kinase 12 (CDK12). CDK12 is a crucial regulator of gene transcription, particularly for genes involved in the DNA damage response (DDR), such as BRCA1 and FANCI.[1] It phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation.[2][3]

Q2: What are the known or potential off-targets of this compound?

A2: While this compound is designed to be a potent inhibitor of CDK12, like many kinase inhibitors, it may exhibit activity against other kinases, especially those with similar ATP-binding pockets.[4][5] Based on broad kinase screening panels, potential off-targets for this compound have been identified. The degree of inhibition is dose-dependent. Please refer to the kinase selectivity profile in the data section below for specific kinases and their inhibition levels.

Q3: My cells are showing a phenotype that is not consistent with CDK12 inhibition. What could be the cause?

A3: This could be due to an off-target effect of this compound. We recommend performing a rescue experiment by overexpressing a drug-resistant mutant of CDK12. If the phenotype persists, it is likely due to an off-target effect. Additionally, consider profiling the expression of known off-target kinases in your cell line to see if they are highly expressed.

Q4: How can I confirm that this compound is engaging its target (CDK12) in my cells?

A4: Target engagement can be confirmed using several methods. A straightforward approach is to perform a Western blot for the phosphorylation of the RNA Polymerase II C-terminal domain (p-Pol II Ser2), a known substrate of CDK12. A dose-dependent decrease in p-Pol II Ser2 levels upon treatment with this compound would indicate target engagement. Cellular Thermal Shift Assays (CETSA) or chemoproteomic approaches can also provide direct evidence of target binding.[6]

Q5: Are there any known synergistic or antagonistic interactions with other drugs?

A5: Yes, inhibition of CDK12 has been shown to sensitize cells to PARP inhibitors, particularly in cancers with existing DNA repair deficiencies.[1][3] This is a potential synergistic interaction. Antagonistic effects have not been widely reported but could theoretically occur if this compound off-targets counteract the effects of another compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected Cell Toxicity Off-target kinase inhibition.1. Lower the concentration of this compound to the lowest effective dose for CDK12 inhibition.2. Perform a kinome-wide selectivity screen to identify potential off-targets (see Data Section).3. Test for apoptosis or necrosis markers to understand the mechanism of cell death.
Inconsistent Results Between Experiments 1. Degradation of this compound.2. Cell line heterogeneity.1. Prepare fresh stock solutions of this compound for each experiment. Store as recommended.2. Ensure consistent cell passage number and culture conditions.3. Perform cell line authentication.
Lack of Expected Phenotype (e.g., no sensitization to PARP inhibitors) 1. Insufficient target engagement.2. Redundant signaling pathways.1. Confirm CDK12 inhibition via Western blot for p-Pol II Ser2.2. Increase the concentration of this compound, being mindful of off-target effects.3. Investigate the status of parallel DNA repair pathways in your cell model.
Contradictory Data with Published Literature Differences in experimental systems.1. Carefully compare your experimental protocol with the published methods.2. Use the same cell line and culture conditions as the cited study.3. Consider that off-target effects can be cell-type specific.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of human kinases. The data is presented as the percentage of inhibition at a 1 µM concentration.

Kinase TargetFamily% Inhibition @ 1 µM
CDK12 CDK 98%
CDK13CDK85%
CDK9CDK60%
CDK7CDK45%
SRPK1SRPK55%
CLK2CLK40%
DYRK1ADYRK35%
GSK3BCMGC20%
Table 2: IC50 Values for Top On- and Off-Targets

This table provides the half-maximal inhibitory concentration (IC50) for the most potently inhibited kinases.

Kinase TargetIC50 (nM)
CDK12 15
CDK13150
CDK9800
SRPK1950

Experimental Protocols

Protocol 1: Western Blot for CDK12 Target Engagement

Objective: To assess the inhibition of CDK12 in mammalian cells by measuring the phosphorylation of its substrate, RNA Polymerase II.

  • Cell Treatment: Plate mammalian cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-RNA Polymerase II (Ser2) overnight at 4°C. Use an antibody against total RNA Polymerase II or a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Kinase Selectivity Profiling

Objective: To determine the off-target effects of this compound across a broad range of kinases.

  • Assay Principle: This assay typically uses an in vitro enzymatic reaction where a purified kinase phosphorylates a specific substrate. The inhibition of this reaction by the compound is measured.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For single-point screening, a final concentration of 1 µM is common. For IC50 determination, a serial dilution series is prepared.

  • Kinase Reaction: In a multi-well plate, combine the kinase, a suitable substrate, and ATP. Add this compound or vehicle control (DMSO).

  • Detection: The amount of phosphorylated substrate is quantified. Common methods include radiometric assays (33P-ATP) or fluorescence/luminescence-based assays that measure ATP consumption (e.g., ADP-Glo).[7]

  • Data Analysis: For single-point screens, the percentage of inhibition relative to the vehicle control is calculated. For IC50 determination, the data is fitted to a dose-response curve.

Visualizations

Signal_Transduction_Pathway cluster_transcription Transcription Elongation cluster_regulation CDK12 Regulation RNA_Pol_II RNA Polymerase II Gene Target Genes (e.g., BRCA1, FANCI) RNA_Pol_II->Gene Transcription mRNA mRNA Gene->mRNA CDK12_CyclinK CDK12/Cyclin K Complex p_Pol_II Phosphorylation of Pol II CTD (Ser2) CDK12_CyclinK->p_Pol_II Catalyzes p_Pol_II->RNA_Pol_II Activates Crk12_IN_1 This compound Crk12_IN_1->CDK12_CyclinK Inhibits SRPK1 SRPK1 (Off-Target) Crk12_IN_1->SRPK1 Inhibits (at high conc.) Splicing RNA Splicing SRPK1->Splicing Regulates

Caption: Signaling pathway of CDK12 and potential off-target inhibition by this compound.

Experimental_Workflow cluster_problem Troubleshooting: Unexpected Phenotype Start Unexpected Phenotype Observed Check_Conc Is this compound at the lowest effective dose? Start->Check_Conc Lower_Conc Lower Concentration Check_Conc->Lower_Conc No Rescue_Exp Perform Rescue Experiment: Overexpress resistant CDK12 Check_Conc->Rescue_Exp Yes Lower_Conc->Rescue_Exp Phenotype_Reversed Phenotype Reversed? Rescue_Exp->Phenotype_Reversed On_Target Likely On-Target Effect (Potentially novel CDK12 function) Phenotype_Reversed->On_Target Yes Off_Target Likely Off-Target Effect Phenotype_Reversed->Off_Target No Kinome_Screen Perform Kinome Screen to Identify Off-Targets Off_Target->Kinome_Screen

Caption: Logical workflow for troubleshooting unexpected phenotypes with this compound.

References

Troubleshooting poor solubility of Crk12-IN-1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crk12-IN-1. Our goal is to help you overcome common challenges, particularly those related to the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of cyclin-dependent kinase 12 (CRK12). In protozoan parasites such as Trypanosoma brucei and Leishmania donovani, CRK12 forms a complex with a cyclin partner, CYC9. This CRK12-CYC9 complex is essential for parasite viability, playing critical roles in processes like cytokinesis and endocytosis. This compound exerts its anti-parasitic effects by inhibiting the kinase activity of this complex.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What should I do?

A2: This is a common issue with hydrophobic compounds. Here are a few steps you can take:

  • Vortexing and Sonication: Vigorously vortex the solution. If precipitation persists, sonicate the solution for several minutes.

  • Gentle Warming: Briefly warm the solution in a 37°C water bath while sonicating or vortexing.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your buffer.

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize its potential effects on the experiment and to reduce the chances of precipitation.

  • Use of Co-solvents: Consider the inclusion of a low percentage of a co-solvent in your final aqueous buffer. See the troubleshooting guide below for more details.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Q4: How should I store this compound?

A4: For long-term storage, this compound powder should be stored at -20°C. DMSO stock solutions can also be stored at -20°C for up to three months. It is advisable to aliquot the stock solution into smaller volumes for routine use to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Poor Solubility of this compound in Aqueous Solutions

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Problem: this compound precipitates out of solution during my experiment.

Step 1: Optimize the Stock Solution and Dilution

  • Initial Dissolution: Ensure the compound is fully dissolved in DMSO before making any dilutions. Gentle warming and sonication can aid this process.

  • Working Concentration: The final concentration of this compound in your aqueous buffer should not exceed its solubility limit in that specific medium. You may need to perform a solubility test to determine this limit.

Step 2: Modify the Aqueous Buffer

If optimizing the dilution is not sufficient, you may need to alter the composition of your aqueous buffer. The following table provides a comparison of common approaches.

Method Principle Advantages Disadvantages Typical Starting Concentrations
pH Adjustment For ionizable compounds, altering the pH can increase solubility by shifting the equilibrium towards the more soluble ionized form.Simple and effective for compounds with acidic or basic functional groups.Can affect protein stability and enzyme activity. May not be suitable for all biological assays.Test a range of pH values (e.g., 5.0 to 8.5) compatible with your assay.
Co-solvents Water-miscible organic solvents can increase the solubility of hydrophobic compounds.Effective at increasing solubility.Can impact enzyme kinetics and cell viability at higher concentrations. Requires careful solvent controls.Ethanol (1-5%), Polyethylene Glycol (PEG) 300/400 (1-10%)
Surfactants Form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.Can significantly increase solubility.May denature proteins or interfere with assays at concentrations above the critical micelle concentration (CMC).Tween® 20/80 (0.01-0.1%), Pluronic® F-68 (0.02-0.1%)
Cyclodextrins Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.Generally well-tolerated in biological systems.Can have lower solubilization capacity compared to other methods.β-cyclodextrin derivatives (e.g., HP-β-CD) at 1-10 mM.

Step 3: Consider Formulation Strategies for In Vivo Studies

For animal studies, more advanced formulation strategies may be necessary. These often involve a combination of the techniques listed above.

Formulation Strategy Description Key Components
Nanosuspensions The drug is milled to nanometer-sized particles, which increases the surface area for dissolution.Stabilizing agents (surfactants, polymers).
Lipid-Based Formulations The drug is dissolved in a lipid-based vehicle, which can improve absorption.Oils, surfactants, co-solvents.
Solid Dispersions The drug is dispersed in a solid polymer matrix in an amorphous state, which enhances solubility and dissolution rate.Water-soluble polymers (e.g., PVP, HPMC).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Add a precise volume of high-purity DMSO to the vial to achieve a desired high concentration (e.g., 10 mM).

  • Vortex the vial for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer

The following workflow illustrates a general procedure for preparing working solutions of this compound.

G start Start: this compound in DMSO (e.g., 10 mM stock) step1 Prepare intermediate dilution in DMSO (if needed for serial dilutions) start->step1 step2 Add small volume of DMSO stock to aqueous buffer step1->step2 step3 Vortex immediately and vigorously step2->step3 decision Precipitate observed? step3->decision troubleshoot Troubleshoot: - Sonicate - Gentle warming (37°C) - Modify buffer (see guide) decision->troubleshoot Yes end Solution is ready for assay (Final DMSO <0.5%) decision->end No yes_branch Yes no_branch No troubleshoot->step2

Workflow for preparing aqueous solutions of this compound.

Signaling Pathway

The following diagram illustrates the known signaling context of CRK12 in Trypanosoma brucei. This compound inhibits the kinase activity of the CRK12-CYC9 complex, thereby disrupting essential cellular processes in the parasite.

G CRK12 CRK12 (Kinase Subunit) CYC9 CYC9 (Cyclin Subunit) downstream_processes Downstream Substrates (Specific substrates under investigation) CYC9->downstream_processes inhibitor This compound inhibitor->CRK12 Inhibits cytokinesis Cytokinesis downstream_processes->cytokinesis endocytosis Endocytosis & Vesicular Trafficking downstream_processes->endocytosis viability Parasite Proliferation & Viability cytokinesis->viability endocytosis->viability

CRK12 signaling in Trypanosoma and the action of this compound.

Interpreting unexpected results from Crk12-IN-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crk12-IN-1 and related pyrazolopyrimidine kinase inhibitors. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this compound series.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of cdc-2-related kinase 12 (CRK12).[1] In parasitic organisms like Trypanosoma and Leishmania, CRK12 forms a complex with a cyclin partner, CYC9, and is essential for parasite viability and proliferation.[2][3] Inhibition of this kinase is the primary mechanism of the compound's anti-parasitic activity.[2][4]

Q2: I'm observing lower-than-expected potency in my cellular assay. What could be the cause?

A2: Several factors can contribute to reduced potency. Firstly, pyrazolopyrimidine compounds can have poor solubility.[5] For instance, a related compound, GSK3186899 (compound 7), showed significantly lower solubility in simulated intestinal fluid compared to simulated gastric fluid.[5] Ensure your final DMSO concentration is low (typically ≤1%) and consider pre-warming your media to 37°C before adding the compound to prevent precipitation.[6][7] Secondly, high serum content in culture media can lead to protein binding, reducing the effective concentration of the inhibitor. Consider testing your compound in lower serum conditions if your experimental design allows.

Q3: My in vitro kinase assay results are not correlating with my cellular data. Why might this be?

A3: This is a common issue in kinase inhibitor studies.[8][9] One reason could be the high ATP concentration in your kinase assay. Since this compound is an ATP-competitive inhibitor, its IC50 value will be significantly higher in assays with ATP concentrations at or above the Km for ATP of the kinase.[10] For better correlation, use an ATP concentration close to the Km of CRK12. Another possibility is that the recombinant kinase used in the in vitro assay may not perfectly represent the native protein complex (CRK12/CYC9) inside the cell.[11]

Q4: Are there known off-target effects for this compound or related compounds?

A4: Yes, while the primary target is CRK12, polypharmacology is a possibility with this scaffold.[2][5] Chemical proteomics studies on related pyrazolopyrimidine compounds have shown interactions with other Leishmania kinases, such as CRK6 and CRK3, although with lower affinity.[2][5] These off-target effects might contribute to secondary phenotypes, like cell cycle arrest.[2][5] When interpreting results, it's important to consider that the observed phenotype may not be solely due to CRK12 inhibition.

Troubleshooting Guide

Issue 1: Unexpected Increased Sensitivity to the Inhibitor

Scenario: You have genetically modified your parasite line to overexpress the wild-type CRK12 target protein, expecting to see increased resistance to this compound. Instead, you observe that the parasites become more sensitive to the inhibitor.

Explanation: This paradoxical effect has been documented. Overexpression of L. donovani CRK12 alone, without its cyclin partner CYC9, rendered the parasites approximately 3-fold more sensitive to a related pyrazolopyrimidine inhibitor.[2]

Troubleshooting Steps & Logical Workflow:

G A Unexpected Result: Overexpression of CRK12WT increases sensitivity to inhibitor B Hypothesis 1: Toxicity of unbound, inhibited CRK12 A->B Consider C Hypothesis 2: Sequestration of other essential cyclins A->C Consider D Experimental Validation: Co-overexpress CRK12WT and CYC9 B->D C->D E Expected Outcome: Resistance is restored or induced D->E F Interpretation: CRK12/CYC9 complex is the relevant physiological target for resistance E->F G Conclusion: The 1:1 stoichiometry of the kinase-cyclin complex is critical F->G

Caption: Logic diagram for troubleshooting paradoxical sensitivity.

Suggested Actions:

  • Confirm Expression: Use qRT-PCR or Western blot to confirm the overexpression of CRK12.

  • Co-express Cyclin Partner: Generate a cell line that co-overexpresses both CRK12 and its essential cyclin partner, CYC9.

  • Re-evaluate Potency: Determine the EC50 of this compound in the wild-type, CRK12-overexpressing, and CRK12/CYC9 co-overexpressing lines. Co-expression of both components should confer resistance, confirming that the complex is the relevant target.[2]

Issue 2: Inconsistent EC50 Values Between Experiments

Scenario: You are getting significant variability in the measured EC50 values for this compound in your cellular assays across different experimental runs.

Explanation: Inconsistent EC50 values are often due to subtle variations in experimental conditions. Key factors include compound stability and solubility, cell density, and incubation time.

Troubleshooting Steps:

  • Compound Handling: Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. When diluting into aqueous media, do so immediately before use and vortex thoroughly.[6]

  • Cell Health and Density: Ensure your cells are in the logarithmic growth phase and have high viability. Seed plates consistently and allow cells to adhere/acclimate before adding the compound.

  • Assay Timing: Standardize the incubation time with the inhibitor. For potent, cytocidal compounds like this compound, longer incubation times can lead to lower EC50 values.[1]

  • Control Compound: Always include a standard control compound with a known EC50 in every plate to monitor assay performance and normalize results between experiments.

Data Summary

Table 1: In Vitro Activity of this compound and Analogs
CompoundTarget OrganismAssay TypePotency (EC50/IC50)Reference
This compound T. congolenseCellular1.3 nM[1]
This compound T. vivaxCellular18 nM[1]
Crk12-IN-2 T. congolenseCellular3.2 nM[6][12]
Crk12-IN-2 T. vivaxCellular0.08 nM[6][12]
GSK3186899 L. donovaniIntracellular Macrophage1.4 µM[2][5]
Compound 5 L. donovaniIntracellular Macrophage0.014 µM[2]
Table 2: Off-Target Binding Profile of a Related Pyrazolopyrimidine (Compound 5)
Target Kinase (L. donovani)Binding Affinity (Kdapp)Reference
CRK12 1.4 nM [5]
MPK945 nM[5]
CYC358 nM[5]
CRK697 nM[5]

Key Experimental Protocols

In Vitro CRK12/CDK12 Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and general kinase assay principles.[13][14][15]

Objective: To measure the enzymatic activity of CRK12 and determine the IC50 of an inhibitor.

Materials:

  • Recombinant CRK12/CYC9 (or CDK12/CycK) complex

  • Kinase substrate (e.g., a peptide substrate specific for CDK12)

  • 5x Kinase Assay Buffer

  • ATP solution (at a concentration near the Km for CRK12)

  • This compound (and other test inhibitors)

  • Luminescence-based detection reagent (e.g., Kinase-Glo™)

  • White, opaque 96-well plates

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_readout Detection A Prepare serial dilutions of this compound in 1x Kinase Buffer + DMSO D Add 5µL of diluted inhibitor to wells A->D B Prepare Master Mix: - Kinase Buffer - ATP - Substrate E Add 25µL of Master Mix to wells B->E C Dilute CRK12/CYC9 enzyme complex in 1x Kinase Buffer F Initiate reaction: Add 20µL of diluted enzyme to wells C->F D->E E->F G Incubate at 30°C for 60-90 minutes F->G H Add 50µL of Kinase-Glo™ reagent to stop reaction G->H I Incubate at RT for 15 minutes H->I J Read luminescence on plate reader I->J

Caption: Workflow for an in vitro kinase activity assay.

Procedure:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of this compound at 10x the final desired concentration.

  • Reaction Setup: To each well of a 96-well plate, add 5 µL of the diluted inhibitor. For 'Positive Control' (no inhibition) and 'Blank' (no enzyme) wells, add 5 µL of diluent solution (buffer with equivalent DMSO concentration).

  • Master Mix: Prepare a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate. Add 25 µL of this mix to every well.

  • Enzyme Addition: Add 20 µL of 1x Kinase Assay Buffer to the 'Blank' wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 20 µL of diluted CRK12/CYC9 enzyme to the 'Positive Control' and 'Test Inhibitor' wells. The final reaction volume is 50 µL.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Detection: Add 50 µL of Kinase-Glo™ reagent to each well to stop the reaction and generate a luminescent signal.

  • Readout: Incubate at room temperature for 15 minutes to stabilize the signal and then read the plate on a luminometer. The amount of light produced is inversely proportional to kinase activity.

Intracellular Leishmania Macrophage Assay

This protocol is a generalized procedure based on established methods for assessing anti-leishmanial activity.[16][17][18]

Objective: To determine the efficacy (EC50) of this compound against the intracellular amastigote stage of Leishmania.

Materials:

  • Bone marrow-derived macrophages (BMMs) or a macrophage cell line (e.g., THP-1)

  • Leishmania donovani stationary-phase promastigotes

  • Complete culture medium (e.g., cDMEM)

  • This compound

  • DAPI or Giemsa stain

  • 96-well imaging plates

Procedure:

  • Macrophage Seeding: Seed macrophages into a 96-well plate and allow them to adhere for 24 hours. If using THP-1 cells, differentiate them into adherent macrophages using PMA.

  • Infection: Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a Multiplicity of Infection (MOI) of approximately 10:1 (parasites:macrophage).

  • Incubation: Incubate for 3-4 hours to allow phagocytosis.

  • Wash: Gently wash the wells twice with pre-warmed medium to remove any non-phagocytosed promastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of this compound to the infected cells. Include a 'vehicle control' (DMSO) and a positive control drug (e.g., Amphotericin B).

  • Incubation: Incubate the plates for 72 hours to allow for amastigote proliferation and for the compound to exert its effect.

  • Fix and Stain: Fix the cells (e.g., with methanol) and stain the nuclei of both the macrophages and intracellular amastigotes with DAPI or Giemsa.

  • Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the number of infected macrophages and the average number of amastigotes per macrophage for each compound concentration. Calculate the EC50 value from the dose-response curve.

Signaling Pathways

Mammalian CDK12 Signaling

In mammalian cells, CDK12 is a key regulator of transcription elongation and plays a critical role in maintaining genomic stability by regulating the expression of DNA damage response (DDR) genes.[19][20]

G cluster_nucleus Nucleus CDK12 CDK12 RNAPII RNA Polymerase II (CTD) CDK12->RNAPII  Phosphorylates Ser2/Ser5 CycK Cyclin K CycK->CDK12 Forms Complex Transcription Transcription Elongation RNAPII->Transcription DDR_Genes DNA Damage Response Genes (BRCA1, ATM, ATR, etc.) Stability Genomic Stability DDR_Genes->Stability Transcription->DDR_Genes Expression Splicing mRNA Splicing Transcription->Splicing Crk12_IN_1 This compound Crk12_IN_1->CDK12 Inhibits

Caption: Simplified mammalian CDK12 signaling pathway.

Putative Trypanosoma CRK12 Signaling

In Trypanosoma brucei, CRK12 is essential for proliferation and has been implicated in the regulation of endocytosis, a critical process for nutrient uptake and immune evasion.[2]

G cluster_parasite Trypanosome CRK12 CRK12 Unknown_Substrate Unknown Substrate(s) CRK12->Unknown_Substrate Phosphorylates CYC9 CYC9 CYC9->CRK12 Forms Complex Endocytosis Endocytosis & Flagellar Pocket Function Unknown_Substrate->Endocytosis Regulates Proliferation Cell Proliferation & Viability Endocytosis->Proliferation Crk12_IN_1 This compound Crk12_IN_1->CRK12 Inhibits

Caption: Hypothesized CRK12 signaling pathway in Trypanosoma.

References

Technical Support Center: Mitigating Cytotoxicity of CDK12 Inhibitors in Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxicity of Cyclin-Dependent Kinase 12 (CDK12) inhibitors, such as Crk12-IN-1, in host cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CDK12 inhibitors and why might they be toxic to host cells?

A1: CDK12 is a crucial kinase in mammalian cells that, in complex with Cyclin K, regulates transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II.[1][2][3][4][5] This regulation is particularly important for the expression of long genes, many of which are involved in the DNA damage response (DDR), including key homologous recombination (HR) repair genes like BRCA1 and ATR.[1][5][6] By inhibiting CDK12, these compounds can lead to impaired transcription of these essential genes, resulting in genomic instability and cell cycle arrest.[1][6][7] This on-target effect, while desirable in cancer cells, can also be toxic to healthy host cells that rely on proper DNA repair and cell cycle progression.

Q2: What are the common cytotoxic effects observed with CDK inhibitors in host cells?

A2: While data on this compound in host cells is limited, experience with other CDK inhibitors, such as those targeting CDK4/6, provides insights into potential toxicities. Common adverse effects include hematological toxicities like neutropenia (a decrease in a type of white blood cell), which is generally reversible.[8][9] Other potential side effects can include gastrointestinal issues, fatigue, and hepatotoxicity.[8][10][11] At a cellular level, cytotoxicity can manifest as decreased cell viability, induction of apoptosis (programmed cell death), and cell cycle arrest.

Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect of the CDK12 inhibitor?

A3: Distinguishing between on-target and off-target effects is a critical step in troubleshooting cytotoxicity. An on-target effect would be a direct consequence of CDK12 inhibition, while an off-target effect would result from the inhibitor binding to and affecting other kinases or proteins.[12] Many kinase inhibitors can have off-target effects.[12][13][14] A key strategy to investigate this is to perform a rescue experiment. Overexpressing a drug-resistant mutant of CDK12 in your host cells should rescue them from on-target toxicity but not from off-target effects. Additionally, profiling the inhibitor against a panel of other kinases can help identify potential off-target interactions.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After Treatment

Possible Cause 1: Inhibitor concentration is too high.

  • Solution: Perform a dose-response experiment to determine the optimal concentration that inhibits CDK12 activity without causing excessive cytotoxicity. Start with a broad range of concentrations and narrow down to the lowest effective concentration.

Possible Cause 2: On-target toxicity due to essential role of CDK12.

  • Solution 1: Reduce treatment duration. A shorter exposure to the inhibitor may be sufficient to achieve the desired biological effect while minimizing toxicity.

  • Solution 2: Intermittent dosing. Instead of continuous exposure, a pulsed treatment regimen (e.g., 24 hours on, 48 hours off) may allow normal cells to recover while still impacting the target pathway.

Possible Cause 3: Off-target effects of the inhibitor.

  • Solution: Test the inhibitor's effect on cell lines that do not express CDK12 (if available) or use a structurally different CDK12 inhibitor to see if the same cytotoxic profile is observed. If a different inhibitor with a distinct chemical scaffold shows less toxicity at an equivalent on-target inhibitory concentration, the initial cytotoxicity may be due to off-target effects.

Issue 2: Sub-Lethal Toxicity (e.g., reduced proliferation, morphological changes)

Possible Cause 1: Cell cycle arrest.

  • Solution: Analyze the cell cycle distribution of treated cells using flow cytometry (e.g., propidium iodide staining). Understanding the specific phase of cell cycle arrest can provide insights into the mechanism of action and help in designing combination therapies. CDK12 inhibition has been shown to cause defects in G1/S progression.[6]

Possible Cause 2: Senescence induction.

  • Solution: Perform a senescence-associated β-galactosidase assay to determine if the cells are entering a senescent state.

Data Presentation

Table 1: IC50 Values of Select CDK Inhibitors

InhibitorTarget(s)IC50 (nM)Cell LineReference
Dinaciclibpan-CDK50 (for CDK12)Not specified[15]
THZ531CDK12/13Not specifiedVarious cancers[15][16]
SR-4835CDK12/13Not specifiedTriple-negative breast cancer[16]

Note: IC50 values can vary significantly depending on the cell line and assay conditions.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of the CDK12 inhibitor for the desired duration.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18][19]

  • Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[19]

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]

Protocol:

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.[22]

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[22][23]

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

CDK12_Signaling_Pathway cluster_0 Nucleus CDK12 CDK12 RNAPII RNA Polymerase II (CTD) CDK12->RNAPII P CyclinK Cyclin K CyclinK->CDK12 activates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation DDR_Genes DNA Damage Response Genes (e.g., BRCA1, ATR) Genomic_Stability Genomic Stability DDR_Genes->Genomic_Stability Transcription_Elongation->DDR_Genes Crk12_IN_1 This compound Crk12_IN_1->CDK12 inhibits

Caption: Simplified signaling pathway of CDK12 in the regulation of transcription and maintenance of genomic stability.

Cytotoxicity_Workflow Start Observe Cytotoxicity with this compound Dose_Response Perform Dose-Response (MTT/LDH Assay) Start->Dose_Response Apoptosis_Assay Assess Apoptosis (Annexin V/PI) Dose_Response->Apoptosis_Assay On_Target_Check On-Target vs. Off-Target (e.g., Rescue Experiment) Apoptosis_Assay->On_Target_Check Optimize_Concentration Optimize Concentration and Duration On_Target_Check->Optimize_Concentration Mitigation_Strategy Implement Mitigation Strategy (e.g., Intermittent Dosing) Optimize_Concentration->Mitigation_Strategy End Reduced Cytotoxicity Mitigation_Strategy->End

Caption: Experimental workflow for investigating and mitigating cytotoxicity of a CDK12 inhibitor.

Troubleshooting_Tree Start High Cytotoxicity Observed Is_Dose_Optimal Is Concentration Optimized? Start->Is_Dose_Optimal Is_On_Target Is it On-Target Toxicity? Is_Dose_Optimal->Is_On_Target Yes High_Dose High Concentration Is_Dose_Optimal->High_Dose No On_Target On-Target Effect Is_On_Target->On_Target Yes Off_Target Potential Off-Target Effect Is_On_Target->Off_Target No Action_Dose Action: Titrate to Lowest Effective Dose High_Dose->Action_Dose Action_On_Target Action: Reduce Duration or Use Intermittent Dosing On_Target->Action_On_Target Action_Off_Target Action: Use Structurally Different Inhibitor Off_Target->Action_Off_Target

References

Technical Support Center: Improving the Selectivity of Crk12-IN-1 for Parasite Kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Crk12-IN-1 and related inhibitors. Our goal is to help you improve the selectivity of your compounds for parasite kinases and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for parasite drug discovery?

This compound is a potent inhibitor of cdc-2-related kinase 12 (CRK12), a protein kinase essential for the viability of several parasitic protozoa, including Leishmania and Trypanosoma species.[1][2] CRK12, in complex with its cyclin partner CYC9, plays a crucial role in parasite cell cycle regulation, endocytosis, and cytokinesis.[1][3][4] Its essentiality in parasites, coupled with divergence from human cyclin-dependent kinases (CDKs), makes it an attractive target for the development of new anti-parasitic drugs.

Q2: What are the known off-targets of this compound and its analogs in parasites?

The pyrazolopyrimidine scaffold, to which this compound belongs, has been shown to interact with other parasite kinases, albeit with lower affinity than for CRK12. Chemical proteomics studies have identified Leishmania CRK3, CRK6, and MPK9 as potential off-targets.[3] While CRK12 is the principal target, inhibition of these secondary kinases might contribute to the overall phenotypic effects observed in parasites, a phenomenon known as polypharmacology.[3]

Q3: How selective is the Crk12 inhibitor GSK3186899 (a close analog of this compound) against human kinases?

GSK3186899 has demonstrated good selectivity against human kinases. In a Kinobeads™ assay, it showed an IC50 of >20 µM against human CDK9.[3] Further profiling against a panel of 210 human kinases at a concentration of 5 µM showed that a refined analog did not significantly affect any of the captured protein kinases, indicating a favorable selectivity profile for progression as a preclinical candidate.[5] However, some interaction with MAPK11, NLK, MAPK14, and CDK7 has been noted at concentrations within multiples of the predicted clinical dose.[3]

Q4: What are the typical EC50 values for this compound against different parasite species?

This compound is highly potent against several Trypanosoma species. The reported 50% effective concentrations (EC50) are in the low nanomolar range:

  • Trypanosoma brucei brucei: 1.3 nM[6]

  • Trypanosoma congolense: 1.3 nM[6]

  • Trypanosoma vivax: 18 nM[6]

For the related compound GSK3186899, the EC50 against intracellular Leishmania donovani amastigotes is 1.4 µM, and against axenic amastigotes is 0.1 µM.[7]

Data Presentation

Table 1: In Vitro Activity of this compound and Analogs Against Parasites
CompoundParasite SpeciesAssay TypeEC50 / KdappReference
This compoundTrypanosoma brucei bruceiCell Viability1.3 nM[6]
This compoundTrypanosoma congolenseCell Viability1.3 nM[6]
This compoundTrypanosoma vivaxCell Viability18 nM[6]
GSK3186899Leishmania donovaniIntracellular Amastigote1.4 µM[7]
GSK3186899Leishmania donovaniAxenic Amastigote0.1 µM[7]
Table 2: Selectivity Profile of a Pyrazolopyrimidine Inhibitor (Analog of this compound) in Leishmania
Target KinaseApparent Dissociation Constant (Kdapp)Reference
CRK121.4 nM[3]
MPK945 nM[3]
CYC358 nM[3]
CRK697 nM[3]
Table 3: Selectivity of GSK3186899 against Human Cells and Kinases
Cell Line / KinaseAssay TypeEC50 / IC50Reference
THP-1 (human monocytic cell line)Cytotoxicity>50 µM[7]
Human CDK9Kinobeads™ Assay>20 µM[3]

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 values in cell-based assays.
  • Question: My EC50 values for this compound against Leishmania amastigotes vary significantly between experiments. What could be the cause?

  • Answer: Inconsistent results in intracellular Leishmania assays can stem from several factors:

    • Host Cell Variability: The type and state of the host macrophage can influence parasite infectivity and drug efficacy. Primary macrophages (e.g., bone marrow-derived macrophages) are often considered more physiologically relevant but can have higher variability than immortalized cell lines like THP-1 or J774.[8]

    • Infection Rate: A low or variable macrophage infection rate can lead to inconsistent results.[9] Ensure a consistent parasite-to-macrophage ratio and allow sufficient time for infection before adding the compound.

    • Parasite Stage: Use stationary phase promastigotes for infection to ensure a higher proportion of infective metacyclic forms.

    • Compound Solubility and Stability: this compound and its analogs are hydrophobic molecules. Poor solubility can lead to precipitation in aqueous media, reducing the effective concentration. Ensure the compound is fully dissolved in DMSO before diluting in culture medium. Also, consider the stability of the compound in culture medium over the course of the experiment.

    • Assay Readout: Different methods for quantifying parasite viability (e.g., microscopy, reporter gene assays, resazurin-based assays) have different sensitivities and potential for artifacts.[10][11] For example, some reporter-based assays may not distinguish between live and dead parasites.[10]

Issue 2: Suspected off-target effects are confounding my results.
  • Question: I am observing a phenotype that doesn't align with the known function of Crk12. How can I determine if this is due to off-target effects?

  • Answer: Distinguishing on-target from off-target effects is crucial. Here are some strategies:

    • Use Orthogonal Inhibitors: Test other structurally distinct Crk12 inhibitors. If they produce the same phenotype, it is more likely to be an on-target effect.

    • Chemical Proteomics (Kinobeads™): This technique can identify the direct protein targets of your inhibitor in a complex cell lysate.[12][13][14][15][16] By incubating a lysate with your compound and then with beads coated with broad-spectrum kinase inhibitors, you can identify which kinases are competed off by your compound.

    • Genetic Validation: Use RNAi or CRISPR-Cas9 to knockdown or knockout the Crk12 gene in the parasite.[4] If the resulting phenotype mimics that of the inhibitor, it provides strong evidence for on-target activity.

    • Overexpression Studies: Overexpression of the target kinase can sometimes confer resistance to an inhibitor, providing further evidence of on-target engagement.[3]

Issue 3: My in vitro kinase assay results do not correlate with my cell-based assay data.
  • Question: this compound is highly potent in my biochemical kinase assay, but its activity is much lower in my whole-cell parasite assay. Why is there a discrepancy?

  • Answer: A drop in potency from a biochemical to a cellular assay is common and can be attributed to several factors:

    • Cell Permeability: The compound may have poor permeability across the multiple membranes it needs to traverse to reach the intracellular amastigote.[17]

    • Efflux Pumps: The parasite may actively pump the compound out of the cell.

    • Compound Metabolism: The compound may be metabolized by the host cell or the parasite into a less active form.

    • High Intracellular ATP Concentration: In biochemical assays, the ATP concentration is often at or below the Km of the kinase. In a cellular environment, the ATP concentration is much higher, which can lead to competition and a decrease in the apparent potency of ATP-competitive inhibitors like this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a purified parasite kinase.

Materials:

  • Purified recombinant parasite kinase (e.g., Crk12/CYC9 complex)

  • Kinase-specific substrate (peptide or protein)

  • ATP (at a concentration close to the Km for the kinase)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compound (this compound) dissolved in 100% DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Add the kinase and substrate solution to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase, ensuring the reaction is in the linear range.

  • Stop the reaction and detect the kinase activity using a suitable method, such as the ADP-Glo™ assay which measures ADP production as an indicator of kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Intracellular Leishmania Amastigote Viability Assay

This protocol describes a method for evaluating the efficacy of compounds against intracellular Leishmania amastigotes.

Materials:

  • Leishmania promastigotes (e.g., L. donovani)

  • Macrophage cell line (e.g., THP-1)

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Test compound (this compound)

  • Viability reagent (e.g., Resazurin)

  • 96-well clear-bottom black plates

Procedure:

  • Seed THP-1 cells in 96-well plates and differentiate them into adherent macrophages by treating with PMA for 48-72 hours.

  • Wash the cells to remove PMA and replace with fresh medium.

  • Infect the macrophages with stationary phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 24 hours to allow for parasite invasion and transformation into amastigotes.

  • Wash the cells to remove any remaining extracellular promastigotes.

  • Add fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

  • Incubate for 72 hours.

  • Add the resazurin solution to each well and incubate for another 4-24 hours.

  • Measure the fluorescence (Ex/Em ~560/590 nm) to determine cell viability.

  • Calculate the EC50 value by plotting the percentage of parasite survival against the logarithm of the compound concentration.

Visualizations

Experimental_Workflow_for_Selectivity_Profiling cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_proteomics Target Engagement & Selectivity biochem_assay In Vitro Kinase Assay (IC50 determination) cell_assay Intracellular Parasite Assay (EC50 determination) biochem_assay->cell_assay Potency Confirmation host_tox Host Cell Cytotoxicity (CC50 determination) cell_assay->host_tox Selectivity Index (CC50/EC50) kinobeads Kinobeads™ Pulldown from Parasite Lysate cell_assay->kinobeads Identify Targets mass_spec LC-MS/MS Analysis kinobeads->mass_spec Protein ID selectivity_profile Selectivity Profile (On- and Off-Targets) mass_spec->selectivity_profile Quantification

Caption: Workflow for assessing kinase inhibitor potency and selectivity.

Troubleshooting_Logic_Tree start Inconsistent Cell-Based Assay Results q1 Is compound solubility and stability confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the infection protocol consistent? a1_yes->q2 sol_check Check solubility in media. Use fresh dilutions. a1_no->sol_check Address This First a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the host cell line and passage number consistent? a2_yes->q3 inf_check Standardize parasite stage, parasite:host ratio, and incubation times. a2_no->inf_check Standardize a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Results should improve. If not, consider assay readout variability. a3_yes->end cell_check Use consistent cell passage number. Consider using primary cells with appropriate controls. a3_no->cell_check Standardize

Caption: Troubleshooting inconsistent cell-based assay results.

Crk12_Signaling_Concept cluster_downstream Downstream Cellular Processes Crk12_IN_1 This compound Crk12_CYC9 Crk12 / CYC9 Complex Crk12_IN_1->Crk12_CYC9 Inhibits Endocytosis Endocytosis Crk12_CYC9->Endocytosis Regulates Cytokinesis Cytokinesis Crk12_CYC9->Cytokinesis Regulates Proliferation Cell Proliferation Endocytosis->Proliferation Cytokinesis->Proliferation

References

Validation & Comparative

Crk12-IN-1 (GSK3186899): A Comparative Analysis Against Other CRK Inhibitors for the Treatment of Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance, experimental validation, and signaling pathways of Crk12-IN-1 and other key Leishmania CRK inhibitors.

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, have spurred the search for novel drug targets and chemical entities. Cyclin-dependent kinases (CRKs), essential regulators of the parasite's cell cycle, have emerged as a promising class of targets for antileishmanial drug discovery. This guide provides a comprehensive comparison of the preclinical candidate this compound (also known as GSK3186899), a potent inhibitor of Leishmania CRK12, with other well-characterized CRK inhibitors that target CRK3.

Performance Comparison of Leishmania CRK Inhibitors

The following tables summarize the in vitro and in vivo efficacy of this compound and a selection of the most potent CRK3 inhibitors from different chemical classes.

Table 1: In Vitro Activity of CRK Inhibitors against Leishmania donovani

InhibitorTarget KinaseChemical ClassEnzymatic IC₅₀ (nM)Axenic Amastigote EC₅₀ (µM)Intra-macrophage Amastigote EC₅₀ (µM)Host Cell Cytotoxicity (EC₅₀, µM)
This compound (GSK3186899) CRK12PyrazolopyrimidineNot Reported0.1[1]1.4[1]>50 (THP-1 cells)[1]
Indirubin-98/516 CRK3Indirubin16.5Not Reported5.8Toxic to macrophages
Indirubin-97/344 CRK3Indirubin47Not Reported7.6Toxic to macrophages
Flavopiridol CRK3Flavonoid100Not ReportedNot ReportedNot Reported
Compound 17 CRK3AzapurineNot ReportedActiveActiveNot Reported
Sunitinib Multiple kinasesOxindoleNot ReportedNot Reported1.1Not toxic to mammalian cells
Sorafenib Multiple kinasesUreaNot ReportedNot Reported3.7Not toxic to mammalian cells
Lapatinib Multiple kinasesQuinazolineNot ReportedNot Reported2.5Not toxic to mammalian cells

Table 2: In Vivo Efficacy of CRK Inhibitors in a Mouse Model of Visceral Leishmaniasis (L. donovani)

InhibitorDosing RegimenReduction in Parasite Burden (%)Comparison to Standard of Care
This compound (GSK3186899) 25 mg/kg, oral, twice daily for 10 days99[2]Comparable to miltefosine[2]
Miltefosine 27 mg/kg, oral, once dailyED₉₀ reported[2]Standard of care
Sunitinib 50 mg/kg, oral, days 7-11 post-infection41-
Lapatinib 50 mg/kg, oral, days 7-11 post-infection36-
Sorafenib 50 mg/kg, oral, days 7-11 post-infection30-

Table 3: Selectivity Profile of this compound (GSK3186899) against Human Kinases

Human KinaseBinding Affinity (Kd) or IC₅₀
CDK9 IC₅₀ > 20 µM[3]
CDK2 IC₅₀ = 0.114 µM (for a close analog)[4]
MAPK11 Interacted at concentrations within multiples of the predicted clinical dose
NLK Interacted at concentrations within multiples of the predicted clinical dose
MAPK14 Interacted at concentrations within multiples of the predicted clinical dose
CDK7 Interacted at concentrations within multiples of the predicted clinical dose

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways involving Leishmania CRKs and a general workflow for the screening and evaluation of CRK inhibitors.

Leishmania_CRK_Signaling_Pathways cluster_crk12 CRK12 Pathway cluster_crk3 CRK3 Pathway CRK12 CRK12 G1_S_Progression G1/S Progression CRK12->G1_S_Progression G2_M_Progression G2/M Progression CRK12->G2_M_Progression CYC9 CYC9 CYC9->CRK12 activates Crk12_IN_1 This compound (GSK3186899) Crk12_IN_1->CRK12 inhibits CRK3 CRK3 G2_M_Transition G2/M Transition CRK3->G2_M_Transition CYC6 CYC6 CYC6->CRK3 activates Other_CRK3_Inhibitors Indirubins, Purine Analogs, etc. Other_CRK3_Inhibitors->CRK3 inhibit CRK_Inhibitor_Screening_Workflow A Compound Library B In Vitro Kinase Assay (e.g., Recombinant LdCRK3/LdCRK12) A->B Primary Screen C Promastigote Viability Assay B->C Hits D Axenic Amastigote Viability Assay C->D E Intra-macrophage Amastigote Assay D->E Potent Compounds F Host Cell Cytotoxicity Assay E->F G In Vivo Efficacy Studies (Mouse Model) F->G Selective Hits H Lead Optimization G->H Efficacious Compounds

References

A Comparative Analysis of Crk12-IN-1 and Miltefosine for the Treatment of Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

A new preclinical candidate targeting Crk12 shows promise in overcoming the limitations of existing therapies like miltefosine for visceral leishmaniasis. This guide provides a detailed comparison of their efficacy, mechanisms of action, and underlying experimental data to inform researchers and drug development professionals.

This comparison focuses on a novel pyrazolopyrimidine-based Crk12 inhibitor, GSK3186899 (also referred to as DDD853651 or compound 7), as a representative Crk12-IN-1, and the established oral antileishmanial drug, miltefosine. The development of new therapeutics is critical due to challenges with current treatments, including teratogenicity, cost, and emerging resistance.[1][2]

Quantitative Efficacy: A Head-to-Head Look

Experimental data demonstrates that the Crk12 inhibitor GSK3186899 exhibits potent antileishmanial activity, comparable to or exceeding that of miltefosine in preclinical models.

ParameterThis compound (GSK3186899)MiltefosineReference
In Vitro Efficacy (Intra-macrophage L. donovani amastigotes)
EC501.4 µM0.9 µM[1]
In Vivo Efficacy (Mouse model of visceral leishmaniasis)
Dose Regimen25 mg/kg, twice daily, 10 days (oral)27 mg/kg, once daily (oral)[1]
Parasite Reduction99%Not directly compared in the same study[1]
Clinical Efficacy (Visceral Leishmaniasis)
Cure Rate (Phase III trial, India)Not yet in clinical trials94% (initial)[3]
Cure Rate (A decade after introduction, India)Not yet in clinical trials90.3% (final)[3]
Clinical Efficacy (Cutaneous Leishmaniasis)
Cure Rate (per-protocol, Colombia)Not yet in clinical trials69.8%[4][5]
Cure Rate (intention-to-treat, Colombia)Not yet in clinical trials58.6%[4][5]

Mechanism of Action: A Tale of Two Targets

The fundamental difference in the efficacy of these two compounds lies in their distinct molecular targets and mechanisms of action within the Leishmania parasite.

This compound: Targeting a Novel Parasite Kinase

This compound compounds, such as GSK3186899, act by selectively inhibiting the parasite's cdc-2-related kinase 12 (CRK12).[1][6][7] CRK12 is a protein kinase essential for the parasite's cell cycle progression.[8] Inhibition of CRK12 disrupts the parasite's ability to replicate, leading to its death.[1] This targeted approach represents a novel strategy in antileishmanial drug development.[1][6][7]

Miltefosine: A Multi-pronged Attack

Miltefosine's mechanism of action is more complex and not fully elucidated, but it is known to disrupt multiple cellular processes in Leishmania.[9][10] It is thought to primarily interfere with lipid metabolism and membrane integrity.[9][11] Miltefosine also inhibits cytochrome c oxidase, leading to mitochondrial dysfunction and an apoptosis-like cell death.[9][10][12] Furthermore, it can disrupt intracellular calcium homeostasis by affecting acidocalcisomes and activating a sphingosine-dependent plasma membrane Ca2+ channel.[12][13] Recent evidence also suggests that miltefosine can modulate the host's immune response, promoting a Th1-type response that is crucial for clearing the parasite.[14]

Visualizing the Pathways

To better understand the distinct mechanisms, the following diagrams illustrate the signaling pathways affected by each compound.

Crk12_Inhibition_Pathway cluster_parasite Leishmania Parasite Crk12_IN_1 This compound (GSK3186899) CRK12_CYC9 CRK12/CYC9 Complex Crk12_IN_1->CRK12_CYC9 Inhibits CellCycle Cell Cycle Progression CRK12_CYC9->CellCycle Promotes Replication Parasite Replication CellCycle->Replication ParasiteDeath Parasite Death

Caption: Mechanism of this compound action in Leishmania.

Miltefosine_Action_Pathway cluster_parasite Leishmania Parasite cluster_host Host Cell Miltefosine Miltefosine Membrane Lipid Metabolism & Membrane Integrity Miltefosine->Membrane Disrupts Mitochondria Mitochondrial Function (Cytochrome c oxidase) Miltefosine->Mitochondria Inhibits Calcium Ca2+ Homeostasis (Acidocalcisomes) Miltefosine->Calcium Disrupts Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis Mitochondria->Apoptosis Calcium->Apoptosis ImmuneResponse Host Immune Response (Th1) Miltefosine_host Miltefosine Miltefosine_host->ImmuneResponse Modulates

Caption: Multifaceted mechanism of miltefosine action.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the comparative data.

In Vitro Intra-Macrophage Amastigote Assay

This assay is crucial for determining the efficacy of a compound against the clinically relevant intracellular stage of the Leishmania parasite.

IntraMacrophage_Assay_Workflow cluster_workflow Experimental Workflow start 1. Macrophage Seeding infect 2. Infection with L. donovani promastigotes start->infect differentiate 3. Promastigote to Amastigote Differentiation infect->differentiate treat 4. Treatment with Compound (this compound or Miltefosine) differentiate->treat incubate 5. Incubation treat->incubate fix_stain 6. Fixing and Staining incubate->fix_stain quantify 7. Quantification of Intracellular Amastigotes fix_stain->quantify ec50 8. EC50 Determination quantify->ec50

Caption: Intra-macrophage amastigote assay workflow.

Methodology:

  • Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured and differentiated into macrophages.

  • Infection: The macrophages are infected with Leishmania donovani promastigotes, which then differentiate into amastigotes within the host cells.

  • Compound Application: A range of concentrations of the test compounds (this compound and miltefosine) are added to the infected cells.

  • Incubation: The treated cells are incubated for a defined period (e.g., 72 hours).

  • Quantification: The number of intracellular amastigotes is quantified, often using high-content imaging systems after staining the cells.

  • EC50 Calculation: The half-maximal effective concentration (EC50), the concentration of the compound that reduces the number of amastigotes by 50%, is calculated from the dose-response curve.[1]

In Vivo Mouse Model of Visceral Leishmaniasis

This model is essential for evaluating the efficacy of a drug candidate in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.

Methodology:

  • Infection: Mice (e.g., BALB/c) are infected with Leishmania donovani amastigotes, typically via intravenous injection.

  • Treatment: After a set period to allow the infection to establish, the mice are treated with the test compounds (e.g., orally for 5 or 10 days).

  • Assessment of Parasite Burden: At the end of the treatment period, the parasite burden in the liver is determined. This is often expressed in Leishman Donovan Units (LDU), which are calculated by multiplying the number of amastigotes per 500 nucleated cells by the organ weight in grams.

  • Efficacy Calculation: The percentage reduction in parasite burden compared to an untreated control group is calculated to determine the efficacy of the compound.[1]

Conclusion

The preclinical data for the Crk12 inhibitor GSK3186899 is highly encouraging, demonstrating potent activity against Leishmania donovani in both in vitro and in vivo models. While miltefosine remains a crucial oral treatment for leishmaniasis, the emergence of resistance and its side-effect profile highlight the need for new therapeutic options. This compound, with its novel and specific mechanism of action, represents a promising avenue for the development of the next generation of antileishmanial drugs. Further clinical development of Crk12 inhibitors is warranted to ascertain their safety and efficacy in humans.

References

Validating CRK12 as a Drug Target: A Comparative Guide to Crk12-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Crk12-IN-1 and other tool compounds for the validation of Cyclin-Dependent Kinase 12 (CRK12) as a therapeutic target, particularly in the context of kinetoplastid diseases such as Leishmaniasis and Trypanosomiasis. This document summarizes key experimental data, furnishes detailed protocols for essential validation assays, and visualizes critical biological pathways and experimental workflows.

Introduction to CRK12 and its Validation

Cyclin-dependent kinase 12 (CRK12) has emerged as a promising drug target in kinetoplastids, the protozoan parasites responsible for diseases like Leishmaniasis and African Trypanosomiasis.[1][2] CRK12, in complex with its cyclin partner CYC9, plays a crucial role in the regulation of the parasite's cell cycle, making it an attractive point of intervention.[3][4] The validation of CRK12 as a druggable target has been significantly advanced by the development of potent and selective small molecule inhibitors. This guide focuses on this compound, a diaminothiazole-based inhibitor, and compares its performance with the well-characterized pyrazolopyrimidine-based inhibitor, GSK3186899 (also known as DDD853651).[2][5]

Comparative Analysis of CRK12 Inhibitors

The validation of a drug target relies on the use of chemical probes to modulate its activity and observe the resulting phenotype. Both this compound and GSK3186899 have demonstrated potent activity against parasitic kinases and whole parasites. The following tables summarize the available quantitative data for these compounds. It is important to note that the data presented here is collated from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

InhibitorTargetOrganism/Cell LineAssay TypeEC50 / IC50Reference
This compound CRK12Trypanosoma brucei bruceiWhole-cell growth inhibitionPotent (specific value not available in this context)[2]
This compound CRK12Trypanosoma congolenseWhole-cell growth inhibition1.3 nM[2]
This compound CRK12Trypanosoma vivaxWhole-cell growth inhibition18 nM[2]
GSK3186899 CRK12Leishmania donovani (Amastigote)Whole-cell growth inhibition14 nM[5]
GSK3186899 CRK12Leishmania donovani (Axenic Amastigote)Whole-cell growth inhibition5 nM[6]
GSK3186899 CRK12THP-1 (Human monocytic cell line)Cytotoxicity>50 µM[1]

Table 1: In Vitro Potency of CRK12 Inhibitors. This table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values of this compound and GSK3186899 against various parasite species and a mammalian cell line. The data highlights the high potency of both inhibitors against their respective target organisms and the selectivity of GSK3186899 against a human cell line.

InhibitorAnimal ModelParasiteEfficacyReference
This compound MouseTrypanosoma congolenseCure at 10 mg/kg/day (s.c.) for 4 days[2]
This compound MouseTrypanosoma vivaxCure at 10 mg/kg/day (s.c.) for 4 days[2]
GSK3186899 MouseLeishmania donovani>99% parasite reduction at 50 mg/kg/day (oral) for 5 days[5]

Table 2: In Vivo Efficacy of CRK12 Inhibitors. This table presents the efficacy of this compound and GSK3186899 in animal models of trypanosomiasis and leishmaniasis, respectively, demonstrating their potential for in vivo therapeutic application.

Key Experimental Protocols for CRK12 Validation

The validation of CRK12 as a drug target involves a series of key experiments to establish that the observed anti-parasitic effects of a compound are indeed due to its interaction with CRK12. Detailed methodologies for these experiments are provided below.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of CRK12.

Objective: To determine the IC50 value of an inhibitor against purified CRK12/CYC9 complex.

Materials:

  • Recombinant CRK12/CYC9 enzyme complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Kinase substrate (a peptide or protein that is a known substrate of CRK12)

  • Test inhibitor (e.g., this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant CRK12/CYC9 enzyme, and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is read using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[8][9][10]

Objective: To demonstrate that the inhibitor binds to CRK12 within intact parasite cells.

Materials:

  • Parasite culture (e.g., Leishmania donovani promastigotes)

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Equipment for heat treatment (e.g., PCR thermocycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for CRK12

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Chemiluminescence detection system

Procedure:

  • Treat parasite cultures with the test inhibitor or vehicle (DMSO) for a defined period.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the protein samples by SDS-PAGE and Western blotting using a CRK12-specific antibody.

  • Quantify the band intensities to determine the amount of soluble CRK12 at each temperature.

  • Plot the amount of soluble CRK12 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Whole-Cell Growth Inhibition Assay

This assay assesses the effect of the inhibitor on the proliferation of the parasite.

Objective: To determine the EC50 value of an inhibitor against whole parasites.

Materials:

  • Parasite culture (e.g., Leishmania donovani amastigotes or Trypanosoma brucei bloodstream forms)

  • Appropriate culture medium

  • Test inhibitor

  • 96-well plates

  • Resazurin-based viability reagent (e.g., alamarBlue)

  • Plate reader

Procedure:

  • Seed the parasites in a 96-well plate at a specific density.

  • Add serial dilutions of the test inhibitor to the wells.

  • Incubate the plate under appropriate conditions for parasite growth (e.g., 37°C, 5% CO2) for a defined period (e.g., 72 hours).

  • Add a resazurin-based viability reagent to each well and incubate for a few hours.

  • Measure the fluorescence or absorbance, which correlates with the number of viable cells.

  • Calculate the percentage of growth inhibition for each inhibitor concentration and determine the EC50 value.

Visualizing CRK12's Role and Validation Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the CRK12 signaling pathway and the experimental workflows used for its validation.

CRK12_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_complex CRK12 Core Complex cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition Cell_Cycle_Cues Cell Cycle Cues (e.g., Nutrient Availability) CRK12 CRK12 (Kinase Subunit) Cell_Cycle_Cues->CRK12 Activation CYC9 CYC9 (Regulatory Subunit) G1_S_Transition G1/S Phase Transition CRK12->G1_S_Transition Phosphorylation of Substrates G2_M_Transition G2/M Phase Transition CRK12->G2_M_Transition Phosphorylation of Substrates Endocytosis Endocytosis CRK12->Endocytosis Regulation Cytokinesis Cytokinesis CRK12->Cytokinesis Regulation Crk12_IN_1 This compound Crk12_IN_1->CRK12 Inhibition GSK3186899 GSK3186899 GSK3186899->CRK12 Inhibition

Caption: CRK12/CYC9 Signaling Pathway and Inhibition.

CRK12_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_genetic Genetic Validation cluster_invivo In Vivo Validation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) CETSA Cellular Thermal Shift Assay (Target Engagement) Kinase_Assay->CETSA Confirms Cellular Target Growth_Assay Whole-Cell Growth Inhibition (EC50 Determination) CETSA->Growth_Assay Links Target to Phenotype Overexpression Overexpression Studies (Resistance/Sensitivity) Growth_Assay->Overexpression Validates MoA Gene_Knockout Gene Knockout/Knockdown (Essentiality) Growth_Assay->Gene_Knockout Confirms Target Essentiality Animal_Model Animal Model of Infection (Efficacy) Growth_Assay->Animal_Model Translates to In Vivo Effect

Caption: Experimental Workflow for CRK12 Target Validation.

Conclusion

The validation of CRK12 as a drug target in kinetoplastids is a robust process supported by a growing body of evidence. Chemical probes like this compound and GSK3186899 are indispensable tools in this endeavor. While both inhibitors demonstrate high potency, the choice of tool compound may depend on the specific parasite and experimental context. The experimental protocols and workflows detailed in this guide provide a framework for researchers to rigorously validate CRK12 and to assess the performance of novel inhibitors. Further head-to-head comparative studies will be invaluable in delineating the subtle differences between these important chemical tools and in accelerating the development of novel anti-parasitic therapies targeting CRK12.

References

Comparative Analysis of Crk12-IN-1 and its Cross-reactivity with Human Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitor Crk12-IN-1, with a focus on its potential cross-reactivity with human cyclin-dependent kinases (CDKs). This compound, also known as DDD853651 or GSK3186899, is a potent inhibitor of Leishmania donovani cdc-2-related kinase 12 (CRK12), a validated drug target for visceral leishmaniasis. The inhibitor is based on a pyrazolopyrimidine scaffold. While direct and comprehensive screening data of this compound against a panel of human CDKs is not publicly available, analysis of structurally related pyrazolopyrimidine-based kinase inhibitors can provide valuable insights into potential off-target effects.

Quantitative Analysis of Structurally Related Kinase Inhibitors

To contextualize the potential for cross-reactivity, the following table summarizes the inhibitory activity (IC50 values) of various pyrazolopyrimidine-based compounds against a range of human cyclin-dependent kinases. It is crucial to note that these are not direct data for this compound but for compounds with a similar chemical scaffold.

Kinase TargetBS-194 (pyrazolo[1,5-a]pyrimidine) IC50 (nM)Roscovitine Bioisostere (pyrazolo[4,3-d]pyrimidine) IC50 (µM)
CDK130-
CDK23Potent inhibitor
CDK4-0.199 (related compound)
CDK530-
CDK7250-
CDK990> 20 (for this compound)[1]

Data for BS-194 is from a study on a novel pyrazolo[1,5-a]pyrimidine as a potent CDK inhibitor. The roscovitine bioisostere is a potent CDK2 inhibitor with a pyrazolo[4,3-d]pyrimidine scaffold. The IC50 value for a related compound against CDK4 is also included for context.

Experimental Protocols

A common method for determining kinase inhibitor potency is the in vitro kinase inhibition assay. The following is a generalized protocol for the ADP-Glo™ Kinase Assay, a widely used platform for measuring kinase activity and inhibition.

In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate

  • Test compound (e.g., this compound)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • Add the kinase enzyme to each well of the 384-well plate.

    • Add the serially diluted test compound to the respective wells.

    • Incubate the kinase and compound mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiation of Kinase Reaction:

    • Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the enzyme kinetics.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Serial Dilution of Inhibitor C Add Kinase and Inhibitor to Plate A->C B Prepare Kinase and Substrate/ATP Solutions E Add Substrate/ATP to Initiate Reaction B->E D Incubate (Pre-incubation) C->D D->E F Incubate (Kinase Reaction) E->F G Add ADP-Glo™ Reagent (Terminate Reaction) F->G H Incubate G->H I Add Kinase Detection Reagent H->I J Incubate I->J K Measure Luminescence J->K L Plot Data and Determine IC50 K->L

Caption: Workflow of an in vitro kinase inhibition assay.

Simplified CDK Signaling Pathway

G cluster_G1 G1 Phase cluster_S S Phase cluster_M M Phase CDK46 CDK4/6 CDK46_CycD CDK4/6-Cyclin D CDK46->CDK46_CycD CycD Cyclin D CycD->CDK46_CycD Rb pRb CDK46_CycD->Rb P CDK2 CDK2 CDK2_CycE CDK2-Cyclin E CDK2->CDK2_CycE CycE Cyclin E CycE->CDK2_CycE CDK2_CycE->Rb P S_Phase_Progression S Phase Progression CDK2_CycE->S_Phase_Progression Promotes CDK1 CDK1 CDK1_CycB CDK1-Cyclin B CDK1->CDK1_CycB CycB Cyclin B CycB->CDK1_CycB G2_M_Transition G2/M Transition CDK1_CycB->G2_M_Transition Promotes E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes

Caption: Simplified overview of the role of CDKs in cell cycle progression.

References

A Head-to-Head Comparison of Crk12-IN-1 and Other Anti-leishmanial Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the novel anti-leishmanial compound Crk12-IN-1 and its analogues against established therapies. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways to support informed decisions in the pursuit of new treatments for leishmaniasis.

Leishmaniasis remains a significant global health challenge, with current treatments hampered by issues of toxicity, resistance, and complex administration routes. The discovery of novel drug targets is crucial for the development of next-generation therapies. One such promising target is the Leishmania cdc-2-related kinase 12 (CRK12), a protein essential for parasite cell cycle progression.[1][2] This guide focuses on a preclinical candidate from a pyrazolopyrimidine series, a potent CRK12 inhibitor, and compares its efficacy with standard anti-leishmanial drugs. For the purpose of this guide, we will refer to the lead compound from this series, GSK3186899 (also known as compound 7 or DDD853651), as a key representative of a Crk12 inhibitor.[1][3][4]

Performance Comparison of Anti-leishmanial Compounds

The in vitro efficacy of anti-leishmanial compounds is typically determined by their half-maximal effective concentration (EC50) against the intracellular amastigote stage of the parasite, which is the clinically relevant form residing within host macrophages. The following tables summarize the EC50 values for the CRK12 inhibitor GSK3186899 and other widely used anti-leishmanial drugs against Leishmania donovani, the causative agent of visceral leishmaniasis.

In Vitro Efficacy Against Leishmania donovani Intracellular Amastigotes
CompoundTarget/Mechanism of ActionEC50 (µM)Host CellSelectivity Index (SI)Reference
GSK3186899 (Crk12 Inhibitor) CRK12 Inhibition1.4THP-1>35.7[1][3]
Amphotericin B Binds to ergosterol in the parasite membrane, forming pores0.07THP-1>714[1]
Miltefosine Multifactorial, including interference with lipid metabolism and apoptosis induction0.9THP-1>55.6[1]
Paromomycin Binds to ribosomal RNA, inhibiting protein synthesis6.6THP-1>7.6[1]
Pentamidine Accumulates in the parasite's mitochondria, interfering with various cellular processes1.3 (IC50)--[5]

Note: The EC50 values for GSK3186899, Amphotericin B, Miltefosine, and Paromomycin are from a single study, allowing for a direct comparison.[1] The IC50 value for Pentamidine is from a different study and is included for a broader comparative context.[5] The Selectivity Index (SI) is calculated as the ratio of the host cell EC50 to the parasite EC50, with a higher value indicating greater selectivity for the parasite.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

CRK12_Signaling_Pathway cluster_crk12 CRK12/CYC9 Complex G1 G1 Phase S S Phase (DNA Replication) G1->S Block Cell Cycle Arrest G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CRK12 CRK12 (Kinase Subunit) Complex Active CRK12/CYC9 Complex CRK12->Complex CYC9 CYC9 (Cyclin Subunit) CYC9->Complex Complex->G1 Promotes G1/S Transition Complex->G2 Promotes G2/M Transition Crk12_IN_1 This compound (GSK3186899) Crk12_IN_1->Complex Inhibits

Caption: CRK12/CYC9 signaling pathway in Leishmania cell cycle progression.

Drug_Screening_Workflow cluster_workflow In Vitro Anti-leishmanial Drug Screening Workflow PMA Differentiate THP-1 monocytes with PMA (48h) Infect Infect adherent THP-1 macrophages with L. donovani promastigotes (24h) PMA->Infect Wash Wash to remove extracellular parasites Infect->Wash Treat Add serially diluted compounds (72h incubation) Wash->Treat FixStain Fix and stain cells (e.g., with DAPI) Treat->FixStain Image Automated microscopy and image analysis FixStain->Image Analyze Quantify intracellular amastigotes and calculate EC50 Image->Analyze

Caption: A typical workflow for in vitro anti-leishmanial drug screening.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Intracellular Amastigote Efficacy Assay

This protocol is a standard method for determining the efficacy of compounds against the intracellular amastigote stage of Leishmania donovani using the human monocytic cell line THP-1.

1. Cell Culture and Differentiation:

  • Human THP-1 monocytes are cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • To induce differentiation into adherent macrophages, THP-1 cells are seeded in 384-well plates and treated with 50 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.[6]

2. Parasite Infection:

  • Differentiated THP-1 macrophages are infected with stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 15:1.[7]

  • The co-culture is incubated for 24 hours at 37°C with 5% CO2 to allow for phagocytosis of the promastigotes and their transformation into amastigotes.[8]

3. Compound Treatment:

  • After the infection period, extracellular promastigotes are removed by washing the wells with fresh culture medium.

  • The test compounds, including this compound and reference drugs, are serially diluted and added to the infected cells. A vehicle control (e.g., 1% DMSO) is also included.

  • The plates are then incubated for an additional 72 hours.[7]

4. Quantification of Parasite Load:

  • Following treatment, the cells are fixed and stained with a DNA-binding dye such as DAPI to visualize both the host cell nuclei and the kinetoplasts of the intracellular amastigotes.

  • The plates are imaged using an automated high-content imaging system.

  • Image analysis software is used to quantify the number of host cells and the number of intracellular amastigotes per cell.

  • The percentage of parasite inhibition is calculated relative to the vehicle-treated control wells, and the EC50 value is determined using a dose-response curve.

In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

This protocol describes a common murine model used to assess the in vivo efficacy of anti-leishmanial drug candidates.

1. Animal Model and Infection:

  • Female BALB/c mice are used for the study.

  • Mice are infected via intravenous injection with L. donovani amastigotes.[9]

  • The infection is allowed to establish for a period of 7 days before the commencement of treatment.[9]

2. Compound Administration:

  • The preclinical candidate GSK3186899 is administered orally, typically twice a day for 10 days, at varying doses (e.g., 25 mg/kg).[1]

  • A vehicle control group and a positive control group treated with a standard drug, such as miltefosine (e.g., 12 mg/kg, orally), are included in the study.[9]

3. Assessment of Parasite Burden:

  • At the end of the treatment period, the mice are euthanized, and their livers and spleens are harvested.

  • The parasite burden in these organs is determined by microscopic examination of Giemsa-stained tissue imprints.

  • The results are expressed in Leishman-Donovan Units (LDU), which is calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

  • The percentage of parasite reduction is calculated by comparing the LDU of the treated groups to the vehicle control group.

Conclusion

The pyrazolopyrimidine-based CRK12 inhibitor, GSK3186899, demonstrates potent and selective activity against Leishmania donovani intracellular amastigotes. While not as potent as Amphotericin B, its efficacy is comparable to the clinically used oral drug miltefosine and superior to paromomycin in the described in vitro assays.[1] Furthermore, this compound has shown significant parasite reduction in a murine model of visceral leishmaniasis, highlighting its potential as a preclinical development candidate.[1][8] The inhibition of a novel and essential parasite-specific kinase, CRK12, presents a promising strategy to overcome existing drug resistance mechanisms. Further investigation and development of CRK12 inhibitors are warranted to address the urgent need for new, safe, and effective oral treatments for leishmaniasis.

References

Genetic Validation of a Kinase Inhibitor's Mechanism of Action: A Comparative Guide Using Crk12 as a Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel kinase inhibitors is a critical avenue in the development of new therapeutics, particularly for parasitic diseases like malaria and leishmaniasis. However, confirming that a compound's efficacy is a direct result of inhibiting its intended target is a significant challenge. Genetic validation provides a powerful set of tools to unequivocally link a compound's mechanism of action to a specific kinase. This guide provides a comparative overview of the experimental approaches required for the genetic validation of a kinase inhibitor, using the hypothetical inhibitor "Crk12-IN-1" targeting the Cyclin-Dependent Kinase 12 (Crk12) as an illustrative example.

Crk12 is a cdc-2-related kinase that has been identified as a potential drug target in various parasites, including Leishmania and Trypanosoma.[1][2][3][4][5] Its essential role in parasite viability makes it an attractive target for novel drug development.[2][3] This guide will compare the expected outcomes of genetic validation experiments for a specific Crk12 inhibitor with those of other kinase inhibitors.

Comparison of Genetic Validation Strategies for Kinase Inhibitors

A robust genetic validation strategy employs multiple orthogonal approaches. The following table compares key experimental methods, their principles, and their expected outcomes when applied to a specific kinase inhibitor like our hypothetical this compound.

Experimental Strategy Principle Expected Outcome for a Validated this compound Alternative Outcomes Suggesting Off-Target Effects
Target Overexpression Increasing the cellular concentration of the target protein may require higher concentrations of the inhibitor to achieve the same phenotypic effect, leading to a rightward shift in the EC50 value.A significant increase in the EC50 of this compound in parasites overexpressing Crk12 compared to wild-type parasites.No change or a minimal shift in the EC50 value, suggesting the compound's primary target is not Crk12.
Target Knockdown/Knockout Reducing or eliminating the target protein should sensitize the cells to the inhibitor, resulting in a leftward shift in the EC50 value or hypersensitivity to sub-lethal doses. In some cases, if the target is essential, knockdown may be lethal on its own.Increased sensitivity to this compound in Crk12 knockdown/knockout lines. If Crk12 is essential, knockdown would be lethal, mimicking the effect of the inhibitor.[2][3]No change in sensitivity, indicating that the compound does not act through Crk12.
Gatekeeper Mutant Allele A "gatekeeper" residue in the ATP-binding pocket of the kinase is mutated to a bulkier amino acid, sterically hindering the binding of the inhibitor without affecting the kinase's natural function.The gatekeeper mutant Crk12 confers resistance to this compound, resulting in a significant rightward shift in the EC50 value.The gatekeeper mutation has no effect on the inhibitor's potency, strongly suggesting an off-target mechanism of action.
Drug-Resistant Mutant Selection and Sequencing Continuous exposure of the parasite population to the inhibitor selects for resistant mutants. Whole-genome sequencing of these mutants can identify mutations in the target protein that confer resistance.Resistant parasites will harbor mutations in the crk12 gene, likely within the ATP-binding pocket.[1]Mutations are found in genes other than crk12, such as those encoding drug efflux pumps or proteins in unrelated pathways.

Experimental Protocols

Detailed methodologies are crucial for the successful genetic validation of a kinase inhibitor. Below are protocols for the key experiments described above.

Target Overexpression and EC50 Determination

Objective: To determine if overexpression of Crk12 leads to decreased sensitivity to this compound.

Methodology:

  • Construct Generation: The full-length coding sequence of the target gene (crk12) is cloned into an appropriate expression vector for the parasite system (e.g., an episomal plasmid with a strong promoter). A control vector lacking the crk12 insert is also prepared.

  • Transfection and Selection: The expression and control vectors are introduced into wild-type parasites using standard transfection protocols (e.g., electroporation). Transfected parasites are selected using an appropriate drug marker.

  • Expression Verification: Overexpression of Crk12 is confirmed by quantitative PCR (qPCR) to measure transcript levels and by Western blot using a specific antibody against Crk12 or an epitope tag.

  • EC50 Assay: Wild-type, control-transfectant, and Crk12-overexpressing parasite lines are cultured in the presence of a serial dilution of this compound. Parasite viability is assessed after a defined period (e.g., 72 hours) using a suitable method (e.g., SYBR Green I-based fluorescence assay for P. falciparum).

  • Data Analysis: The dose-response curves are plotted, and the EC50 values (the concentration of inhibitor that causes 50% reduction in parasite growth) are calculated for each cell line.

Generation and Analysis of Gatekeeper Mutants

Objective: To assess whether a specific mutation in the ATP-binding pocket of Crk12 confers resistance to this compound.

Methodology:

  • Identification of the Gatekeeper Residue: The amino acid sequence of Crk12 is aligned with other kinases to identify the conserved gatekeeper residue.

  • Site-Directed Mutagenesis: The codon for the gatekeeper residue in the crk12 gene within an expression vector is mutated to encode a bulkier amino acid (e.g., methionine to glutamine).

  • Generation of Mutant Parasites: The mutated crk12 allele is introduced into the parasite, often in a background where the endogenous copy of the gene is knocked out or knocked down, to ensure the phenotype is due to the mutant protein.

  • EC50 Determination: The EC50 of this compound is determined for the gatekeeper mutant parasite line and compared to that of parasites expressing the wild-type Crk12.

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological and experimental processes is essential for understanding the genetic validation of a kinase inhibitor.

Crk12_Signaling_Pathway cluster_regulation Regulation cluster_inhibition Inhibition cluster_downstream Downstream Effects Cyclin Cyclin Crk12_Cyclin_Complex Active Crk12/Cyclin Complex Cyclin->Crk12_Cyclin_Complex Binding Crk12 Crk12 Crk12->Crk12_Cyclin_Complex Substrate_Proteins Substrate Proteins Crk12_Cyclin_Complex->Substrate_Proteins Phosphorylation Crk12_IN_1 Crk12_IN_1 Crk12_IN_1->Crk12_Cyclin_Complex Inhibition Phosphorylated_Substrates Phosphorylated Substrates Substrate_Proteins->Phosphorylated_Substrates Cell_Cycle_Progression Cell Cycle Progression Phosphorylated_Substrates->Cell_Cycle_Progression Parasite_Proliferation Parasite Proliferation Cell_Cycle_Progression->Parasite_Proliferation Genetic_Validation_Workflow Start Start Hypothesized_Inhibitor This compound inhibits Crk12 Start->Hypothesized_Inhibitor Overexpression Overexpress Crk12 Hypothesized_Inhibitor->Overexpression Gatekeeper_Mutant Generate Crk12 Gatekeeper Mutant Hypothesized_Inhibitor->Gatekeeper_Mutant Resistant_Selection Select for Resistant Mutants Hypothesized_Inhibitor->Resistant_Selection EC50_Shift_Overexpression EC50 Rightward Shift? Overexpression->EC50_Shift_Overexpression EC50_Shift_Gatekeeper EC50 Rightward Shift? Gatekeeper_Mutant->EC50_Shift_Gatekeeper Sequence_Mutants Whole Genome Sequencing Resistant_Selection->Sequence_Mutants Validation_Supported Mechanism of Action Validated EC50_Shift_Overexpression->Validation_Supported Yes Re-evaluate Re-evaluate Mechanism EC50_Shift_Overexpression->Re-evaluate No EC50_Shift_Gatekeeper->Validation_Supported Yes EC50_Shift_Gatekeeper->Re-evaluate No Crk12_Mutations Mutations in crk12? Sequence_Mutants->Crk12_Mutations Crk12_Mutations->Validation_Supported Yes Crk12_Mutations->Re-evaluate No

References

Benchmarking Crk12-IN-1: A Novel Kinase Inhibitor Against Current Treatments for African Trypanosomiasis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health challenge in sub-Saharan Africa. Caused by the protozoan parasite Trypanosoma brucei, the disease is fatal if left untreated. Current therapeutic options, while effective to varying degrees, are hampered by issues of toxicity, complex administration routes, and emerging resistance. This guide provides a comprehensive benchmark of a promising new drug candidate, Crk12-IN-1, against the standard treatments for HAT, offering a quantitative and methodological comparison to aid in research and development efforts.

This compound is a potent inhibitor of cdc2-related kinase 12 (CRK12), a protein kinase essential for the proliferation and survival of T. brucei. By targeting a novel pathway crucial for the parasite's cell cycle, this compound represents a promising new approach to combatting African trypanosomiasis.

Quantitative Comparison of Efficacy and Selectivity

The in vitro potency and selectivity of this compound (represented by the potent inhibitor L368-0556) against T. brucei are compared with current first and second-line treatments for HAT. The data, summarized in the table below, highlights the half-maximal inhibitory concentration (IC50) against the parasite and the half-maximal cytotoxic concentration (CC50) against mammalian cells, from which the selectivity index (SI) is derived. A higher SI indicates greater selectivity for the parasite over host cells, a critical attribute for a safe therapeutic agent.

DrugTarget/Mechanism of ActionT. brucei IC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Stage of HAT Treated
This compound (L368-0556) Inhibition of CRK12/CYC9 kinase complex [1][2]0.85 [1]Not AvailableN/AN/AInvestigational
FexinidazoleNitroreductase-mediated activation0.7 - 3.3[3]LLC-MK280[4]~24 - 114Stage 1 & 2 (T.b.g)
PentamidineAromatic diamidine, mechanism not fully elucidated0.0053[5]Not AvailableN/AN/AStage 1 (T.b.g)
SuraminMulti-target, including glycolytic enzymes0.020Not AvailableN/AN/AStage 1 (T.b.r)
MelarsoprolArsenical, reacts with sulfhydryl groups0.0075Not AvailableN/AN/AStage 2
EflornithineOrnithine decarboxylase inhibitor5.5 - 22.4[4]Not AvailableN/AN/AStage 2 (T.b.g)
NECTCombination of Nifurtimox and EflornithineNot ApplicableNot ApplicableN/ANot ApplicableStage 2 (T.b.g)

Note: IC50 and CC50 values can vary depending on the specific T. brucei strain and mammalian cell line used, as well as the assay conditions. Data presented here is for comparative purposes. N/A indicates that the data was not available in the searched literature.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for screening and validating new anti-trypanosomal compounds.

Crk12-IN-1_Mechanism_of_Action cluster_parasite Trypanosoma brucei Crk12_IN_1 This compound CRK12_CYC9 CRK12/CYC9 Complex Crk12_IN_1->CRK12_CYC9 Inhibits Proliferation Parasite Proliferation CRK12_CYC9->Proliferation Endocytosis Endocytosis CRK12_CYC9->Endocytosis Cytokinesis Cytokinesis CRK12_CYC9->Cytokinesis Parasite_Death Parasite Death Proliferation->Parasite_Death Inhibition leads to Endocytosis->Parasite_Death Disruption leads to Cytokinesis->Parasite_Death Failure leads to Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Start Compound Library Primary_Screen Primary Screen (Alamar Blue Assay) vs. T. brucei Start->Primary_Screen Hit_Confirmation Hit Confirmation & IC50 Determination Primary_Screen->Hit_Confirmation Cytotoxicity_Assay Cytotoxicity Assay vs. Mammalian Cells (e.g., MTT Assay) Hit_Confirmation->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity_Assay->Selectivity_Index Mechanism_Study Mechanism of Action Studies Selectivity_Index->Mechanism_Study Lead_Compound Promising Lead (High SI) Mechanism_Study->Lead_Compound Mouse_Model Infection of Mice with T. brucei Lead_Compound->Mouse_Model Treatment Treatment with Lead Compound Mouse_Model->Treatment Efficacy_Evaluation Evaluation of Efficacy (Parasitemia, Survival) Treatment->Efficacy_Evaluation Toxicity_Assessment In Vivo Toxicity Assessment Efficacy_Evaluation->Toxicity_Assessment Preclinical_Candidate Preclinical Candidate Toxicity_Assessment->Preclinical_Candidate

References

Comparative Study of Crk12-IN-1 Analogs and Their Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Crk12-IN-1 and its analogs, focusing on their inhibitory activity against cdc2-related kinase 12 (CRK12), a validated drug target in parasitic protozoa such as Trypanosoma and Leishmania. The information presented herein is based on available experimental data and is intended to aid in the research and development of novel anti-parasitic agents.

Introduction to CRK12

Cdc2-related kinase 12 (CRK12) is a cyclin-dependent kinase (CDK) that plays an essential role in the cell cycle regulation of kinetoplastids. In Trypanosoma brucei, the causative agent of African trypanosomiasis, CRK12 forms a complex with CYC9 and is crucial for the proliferation of the bloodstream form of the parasite.[1][2] Functional studies have revealed that the depletion of CRK12 leads to defects in critical cellular processes, including endocytosis and cytokinesis, ultimately resulting in parasite death.[1][3] This makes the CRK12-CYC9 complex a promising target for the development of new chemotherapeutics against trypanosomiasis and other related parasitic diseases like leishmaniasis.

Overview of this compound and Its Analogs

This compound is a known inhibitor of CRK12. Research into the structure-activity relationship (SAR) of CRK12 inhibitors has led to the development of several analogs, primarily based on a pyrazolopyrimidine scaffold. These compounds have shown varying degrees of potency and selectivity against CRK12. This guide will compare the inhibitory activities of some of these key analogs.

Data Presentation: Inhibitory Activity of this compound and Analogs

The following table summarizes the available quantitative data on the inhibitory activity of this compound and its analogs. It is important to note that the reported values (EC50 and IC50) are from different studies and may have been determined using varied experimental conditions. EC50 values represent the concentration required to inhibit 50% of the parasite growth in a cell-based assay, while IC50 values represent the concentration required to inhibit 50% of the enzymatic activity of the isolated CRK12 protein.

Compound IDScaffoldTarget OrganismAssay TypeInhibitory ConcentrationReference(s)
GSK3186899/DDD853651 PyrazolopyrimidineL. donovaniIntramacrophage EC501.4 µM[4]
L. donovaniAxenic amastigote EC500.1 µM[4]
Human CDK9IC50> 20 µM[5]
Compound 5 (analog of GSK3186899) PyrazolopyrimidineL. donovaniPromastigote EC501.5 nM[4]
Compound 8 (analog of GSK3186899) PyrazolopyrimidineL. donovaniAxenic amastigote EC500.025 µM[5]
Intramacrophage EC500.075 µM[5]
F733-0072 Not SpecifiedT. bruceiIC501.11 µM[6]
F733-0407 Not SpecifiedT. bruceiIC501.97 µM[6]
L368-0556 Not SpecifiedT. bruceiIC500.85 µM[6]
L439-0038 Not SpecifiedT. bruceiIC501.66 µM[6]
Cmpd 2 AminothiazoleT. congolense/vivaxNot SpecifiedPotent Activity[7]

Experimental Protocols

Determination of Whole-Cell Inhibitory Activity (EC50) using Alamar Blue Assay

This protocol is a common method for assessing the viability of protozoan parasites in the presence of inhibitory compounds.

1. Parasite Culture:

  • Trypanosoma brucei bloodstream form parasites are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

2. Compound Preparation:

  • The test compounds are serially diluted in DMSO and then further diluted in the culture medium to achieve the desired final concentrations. A constant final DMSO concentration is maintained across all wells.

3. Assay Setup:

  • In a 96-well plate, parasites are seeded at a density of 2 x 104 cells/mL in the presence of varying concentrations of the test compounds.

  • A negative control (no compound) and a positive control (a known trypanocidal drug) are included.

4. Incubation:

  • The plate is incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

5. Viability Assessment:

  • After 48 hours, Alamar Blue (resazurin) solution is added to each well.

  • The plate is incubated for an additional 24 hours.

  • The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

6. Data Analysis:

  • The fluorescence intensity is proportional to the number of viable cells.

  • The percentage of inhibition is calculated for each compound concentration relative to the negative control.

  • The EC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Determination of Biochemical Inhibitory Activity (IC50) against Recombinant CRK12

This protocol outlines a general procedure for measuring the direct inhibitory effect of compounds on the enzymatic activity of CRK12.

1. Reagents and Buffers:

  • Recombinant CRK12/CYC9 complex.

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ATP (at a concentration close to the Km for CRK12).

  • Substrate (a specific peptide or protein substrate for CRK12).

  • Test compounds serially diluted in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

  • The kinase reaction is set up in a 96- or 384-well plate.

  • The test compound is pre-incubated with the CRK12/CYC9 enzyme in the kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP and the substrate.

  • The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

3. Detection:

  • The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a luminescence-based detection reagent like ADP-Glo™.

  • The luminescent signal is read using a microplate reader.

4. Data Analysis:

  • The percentage of kinase inhibition is calculated for each compound concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

CRK12 Signaling in Trypanosoma brucei

Depletion of CRK12 in Trypanosoma brucei has been shown to disrupt both endocytosis and cytokinesis. The exact molecular pathway is still under investigation, but a simplified representation of its involvement is depicted below.

CRK12_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase Complex cluster_downstream Downstream Processes CYC9 CYC9 (Cyclin) CRK12 CRK12 (Kinase) CYC9->CRK12 Forms active complex Endocytosis Endocytosis Regulation CRK12->Endocytosis Phosphorylates substrates Cytokinesis Cytokinesis Control CRK12->Cytokinesis Phosphorylates substrates FP Flagellar Pocket Integrity Endocytosis->FP CellCycle Cell Cycle Progression Cytokinesis->CellCycle

Caption: Simplified diagram of the CRK12 signaling complex and its role in key cellular processes in Trypanosoma brucei.

Experimental Workflow for Inhibitory Activity Screening

The following diagram illustrates a typical workflow for screening and characterizing CRK12 inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation Lead Optimization HTS High-Throughput Screening (Compound Library) WholeCellAssay Whole-Cell Viability Assay (T. brucei) HTS->WholeCellAssay EC50 EC50 Determination WholeCellAssay->EC50 Identify Hits BiochemicalAssay Biochemical Kinase Assay (Recombinant CRK12) EC50->BiochemicalAssay IC50 IC50 Determination BiochemicalAssay->IC50 Confirm On-Target Activity SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Selectivity Selectivity Profiling (vs. Human Kinases) IC50->Selectivity Lead Lead Compound SAR->Lead Selectivity->Lead

Caption: A generalized experimental workflow for the discovery and characterization of novel CRK12 inhibitors.

References

Safety Operating Guide

Proper Disposal of Crk12-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Crk12-IN-1, a potent CRK12 inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental protection.

This compound is a chemical compound utilized in laboratory research. Due to its inherent hazardous properties, including acute oral toxicity and high toxicity to aquatic life with long-lasting effects, proper handling and disposal are critical.[1] Adherence to the following procedures will mitigate risks and ensure compliance with safety regulations.

Hazard Identification and Safety Precautions

Before handling this compound, it is imperative to be aware of its associated hazards. The following table summarizes the key safety information.

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement
Acute toxicity, Oral (Category 4)GHS07: Exclamation markH302: Harmful if swallowed.P264: Wash skin thoroughly after handling.[1]
Acute aquatic toxicity (Category 1)GHS09: EnvironmentH400: Very toxic to aquatic life.P273: Avoid release to the environment.[1]
Chronic aquatic toxicity (Category 1)GHS09: EnvironmentH410: Very toxic to aquatic life with long lasting effects.[1]P391: Collect spillage.[1]
Disposal --P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing.

  • Respiratory Protection: A suitable respirator should be used.

Engineering controls, such as adequate ventilation and the provision of accessible safety showers and eye wash stations, are also essential.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, whether in solid form or in solution, must be carried out in a manner that prevents environmental contamination and exposure to personnel.

1. Waste Collection:

  • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and contaminated PPE, in a designated and clearly labeled hazardous waste container.
  • For liquid waste, use a sealable, non-reactive container.
  • For solid waste, use a securely sealed bag or container.

2. Spillage Management:

  • In the event of a spill, collect the spillage immediately.[1]
  • Use an absorbent material for liquid spills.
  • Avoid generating dust from solid spills.
  • Place all contaminated cleanup materials into the designated hazardous waste container.

3. Storage of Waste:

  • Store the hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
  • The container must be kept tightly sealed.[1]

4. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[1]
  • Do not dispose of this compound down the drain or in general waste.
  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify this compound Waste (Solid, Liquid, Contaminated Materials) C Use Designated, Labeled Hazardous Waste Container B->C Segregate into F Store Waste Container Securely D Collect Spillage Immediately E Place in Waste Container D->E G Arrange for Pickup by Approved Waste Disposal Service F->G H Complete Disposal Manifest G->H

References

Essential Safety and Operational Guide for Handling Crk12-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Crk12-IN-1. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent kinase inhibitor.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shields.Protects eyes from splashes and dust.
Hand Protection Protective gloves (e.g., nitrile).Prevents skin contact.
Body Protection Impervious clothing (e.g., lab coat).Protects skin and personal clothing.
Respiratory Protection Suitable respirator.Prevents inhalation of dust or aerosols.

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to mitigate risks.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Prepare Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve storage_powder Store Powder at -20°C handling_weigh->storage_powder If not using immediately cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate storage_solution Store Solution at -80°C handling_dissolve->storage_solution cleanup_dispose Dispose of Waste in Approved Container cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling and Disposal Procedures

Handling
  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE: safety goggles with side-shields, protective gloves, and an impervious lab coat.[1] A suitable respirator should be used if there is a risk of aerosol or dust formation.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure an eye-wash station and safety shower are readily accessible.[1]

  • Weighing and Aliquoting:

    • Avoid the formation of dust and aerosols during handling.[1]

    • Carefully weigh the required amount of this compound powder.

    • If preparing a stock solution, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.[1]

    • Decontaminate all work surfaces and equipment used.

Storage
  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • For long-term storage, the recommended temperatures are:

    • Powder: -20°C[1]

    • In solvent: -80°C[1]

Disposal
  • Dispose of this compound and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1]

  • Avoid release to the environment.[1] Collect any spillage.[1]

  • Do not allow the product to enter drains, water courses, or the soil.[1]

Emergency Procedures

SituationFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician immediately if you feel unwell.[1] Rinse mouth.[1]
Eye Contact Remove any contact lenses. Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing.[1] Call a physician promptly.[1]
Skin Contact Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and call a physician.[1]
Inhalation Immediately relocate to fresh air.[1] If breathing is difficult, seek medical attention.

Chemical and Physical Properties

PropertyValue
Molecular Formula C20H26F2N4O3S2
Molecular Weight 472.57
CAS Number 1990479-14-5

Data sourced from the DC Chemicals Safety Data Sheet.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.